Product packaging for IPI-3063(Cat. No.:)

IPI-3063

Cat. No.: B608120
M. Wt: 455.5 g/mol
InChI Key: OBHAYOJCPNWKBL-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IPI-3063 is a potent small molecule inhibitor primarily utilized in oncology research, where it serves as a targeted therapeutic agent against specific proteins involved in cancer cell proliferation pathways. This compound demonstrates significant potential in preclinical studies aimed at understanding and disrupting molecular pathways that contribute to tumor growth and survival mechanisms. With a molecular formula of C₂₅H₂₅N₇O₂ and molecular weight of 455.51 g/mol, this compound represents a chemically defined tool for investigating cancer biology . Researchers employ this compound to investigate its efficacy in halting the progression of various cancers, with particular focus on its ability to induce apoptosis in malignant cells. The compound's mechanism involves targeted inhibition of specific oncogenic proteins, making it valuable for studying signaling cascades that drive tumor development . This compound is also explored for its potential to enhance the effectiveness of existing cancer therapies when used in combination treatment approaches, potentially overcoming therapeutic resistance in aggressive cancer forms. This compound should be stored at -20°C to maintain stability, and researchers should adhere to proper handling procedures for research compounds. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications in humans. Always consult safety data sheets before working with this compound .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H25N7O2 B608120 IPI-3063

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-6-[[(1S)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N7O2/c1-14(2)32-20(15(3)30-24-19(11-26)23(27)28-13-29-24)10-16-6-5-7-18(22(16)25(32)34)17-8-9-21(33)31(4)12-17/h5-10,12-15H,1-4H3,(H3,27,28,29,30)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHAYOJCPNWKBL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC2=C(C1=O)C(=CC=C2)C3=CN(C(=O)C=C3)C)C(C)NC4=NC=NC(=C4C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C(=CC=C2)C3=CN(C(=O)C=C3)C)C(=O)N1C(C)C)NC4=NC=NC(=C4C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

IPI-3063: A Deep Dive into its Mechanism of Action in B Lymphocytes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

IPI-3063 is a potent and highly selective small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) p110δ isoform.[1][2][3] The PI3K signaling pathway is a critical regulator of numerous cellular processes in B lymphocytes, including survival, proliferation, and differentiation.[1][2][4] Dysregulation of this pathway is frequently implicated in B-cell malignancies and autoimmune diseases, making the p110δ isoform a compelling therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of this compound in B lymphocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

This compound exerts its effects by selectively binding to the ATP-binding site of the p110δ catalytic subunit of PI3K, thereby inhibiting its kinase activity. This targeted inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. By blocking the production of PIP3, this compound effectively attenuates the entire PI3K/Akt signaling cascade in B cells. This leads to a reduction in the phosphorylation of Akt (p-Akt), a key biomarker of PI3K pathway activation.[1] The inhibition of this central signaling node has profound consequences on B cell function, potently suppressing their survival, proliferation, and differentiation into antibody-producing plasmablasts.[1][2][4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetBiochemical IC50 (nM)Cellular IC50 (nM)Selectivity vs. p110δ
p110δ 2.5 ± 1.2 0.1 -
p110α>1000>100>1000-fold
p110β>1000>100>1000-fold
p110γ>1000>100>1000-fold

IC50 (half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the target enzyme's activity. Data compiled from multiple sources.[1][3]

Table 2: Functional Effects of this compound on B Lymphocytes
B Cell FunctionAssayStimulusThis compound Concentration (nM)Observed Effect
Signaling Western Blot (p-Akt)α-IgM + IL-41Significant reduction in p-Akt
Survival Cell Viability AssayBAFF10Significant decrease in B cell survival
Proliferation (Mouse) CFSE Dilutionα-IgM + IL-4 / LPS1Significant reduction in proliferation
Proliferation (Human) CFSE DilutionCD40L + anti-IgM/IgG + IL-2 + IL-211Markedly reduced ability to proliferate
Differentiation Plasmablast QuantificationLPS1Significant reduction in plasmablast differentiation

This table summarizes the key functional consequences of this compound treatment on B lymphocytes in vitro.[1][4]

Mandatory Visualization

PI3K_Signaling_Pathway PI3K/Akt Signaling Pathway in B Lymphocytes and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B Cell Receptor (BCR) PI3K PI3K (p110δ/p85) BCR->PI3K Activation CD19 CD19 CD19->PI3K Co-stimulation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Activation Proliferation Proliferation Downstream->Proliferation Survival Survival Downstream->Survival Differentiation Differentiation Downstream->Differentiation IPI3063 This compound IPI3063->PI3K Inhibition

Caption: this compound inhibits p110δ, blocking PIP3 production and Akt activation.

B_Cell_Proliferation_Workflow Experimental Workflow: B Cell Proliferation Assay (CFSE) cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Data Acquisition & Analysis Isolate 1. Isolate B Cells (e.g., from spleen or PBMCs) Label 2. Label with CFSE Isolate->Label Plate 3. Plate CFSE-labeled B cells Label->Plate Treat 4. Add this compound (various concentrations) Plate->Treat Stimulate 5. Add B cell stimulus (e.g., α-IgM, LPS) Treat->Stimulate Incubate 6. Incubate for 72-96 hours Stimulate->Incubate Harvest 7. Harvest cells Incubate->Harvest Stain 8. Stain for viability and B cell markers Harvest->Stain Acquire 9. Acquire data on flow cytometer Stain->Acquire Analyze 10. Analyze CFSE dilution to quantify proliferation Acquire->Analyze

Caption: Workflow for assessing this compound's effect on B cell proliferation.

Experimental Protocols

B Cell Proliferation Assay (CFSE-based)

Objective: To quantify the inhibitory effect of this compound on B lymphocyte proliferation in response to stimuli.

Materials:

  • Isolated primary B lymphocytes (mouse or human)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • B cell stimuli (e.g., anti-IgM, anti-CD40, LPS, IL-4)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-B220 or anti-CD19, viability dye)

Procedure:

  • Cell Preparation: Isolate B lymphocytes from spleen (mouse) or peripheral blood mononuclear cells (PBMCs) (human) using standard negative selection magnetic bead-based kits.

  • CFSE Labeling: Resuspend purified B cells at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light. Quench the labeling reaction by adding 5 volumes of ice-cold culture medium. Wash the cells twice with complete medium.

  • Cell Plating: Resuspend the CFSE-labeled B cells in complete culture medium and plate them in a 96-well plate at a density of 2 x 10^5 cells/well.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (DMSO) to the appropriate wells.

  • Stimulation: Immediately after adding the inhibitor, add the B cell stimulus to the wells (e.g., anti-IgM + IL-4 for mouse B cells).

  • Incubation: Culture the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Flow Cytometry Analysis: Harvest the cells and stain with a viability dye and a B-cell specific marker (e.g., anti-B220 for mouse, anti-CD19 for human). Acquire data on a flow cytometer. Analyze the data by gating on live, single B cells and examining the CFSE fluorescence histogram. Each peak of halved fluorescence intensity represents a cell division.

B Cell Survival Assay

Objective: To determine the effect of this compound on B lymphocyte viability in the presence of survival factors.

Materials:

  • Isolated primary B lymphocytes

  • Complete RPMI-1640 medium

  • B-cell activating factor (BAFF) or Interleukin-4 (IL-4)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Reagents for viability assessment (e.g., Annexin V and Propidium Iodide for flow cytometry, or a luminescence-based ATP assay)

Procedure:

  • Cell Plating: Isolate and plate B lymphocytes in a 96-well plate at 2 x 10^5 cells/well in complete medium.

  • Treatment and Stimulation: Add serial dilutions of this compound and a vehicle control. Immediately add a survival stimulus such as BAFF (10 ng/mL) or IL-4 (10 ng/mL).

  • Incubation: Culture the cells for 48 hours at 37°C and 5% CO2.

  • Viability Assessment:

    • Flow Cytometry: Harvest cells and stain with Annexin V and a viability dye (e.g., PI or 7-AAD). Analyze the percentage of live cells (Annexin V-negative, viability dye-negative).

    • Luminescence Assay: Add a reagent that measures cellular ATP levels (e.g., CellTiter-Glo®) according to the manufacturer's instructions and measure luminescence.

Plasmablast Differentiation Assay

Objective: To evaluate the impact of this compound on the differentiation of B cells into plasmablasts.

Materials:

  • Isolated primary B lymphocytes

  • Complete RPMI-1640 medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-B220, anti-CD138)

Procedure:

  • Cell Plating and Treatment: Isolate and plate B lymphocytes as described for the proliferation assay. Add serial dilutions of this compound and a vehicle control.

  • Stimulation: Add LPS (10 µg/mL) to induce plasmablast differentiation.

  • Incubation: Culture the cells for 72 hours at 37°C and 5% CO2.

  • Flow Cytometry Analysis: Harvest the cells and stain for B cell and plasmablast markers (e.g., anti-B220 and anti-CD138 for mouse B cells). Plasmablasts are identified as B220^low CD138^+. Quantify the percentage of plasmablasts in the live cell population.

Western Blotting for p-Akt

Objective: To measure the direct inhibitory effect of this compound on PI3K signaling in B cells.

Materials:

  • Isolated primary B lymphocytes

  • Serum-free medium

  • B cell stimulus (e.g., anti-IgM)

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Isolate B cells and rest them in serum-free medium for 2 hours. Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes.

  • Stimulation: Stimulate the B cells with anti-IgM (10 µg/mL) for 15 minutes.

  • Cell Lysis: Immediately place the cells on ice, pellet them by centrifugation, and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with the primary antibody against p-Akt overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

Conclusion

This compound is a highly potent and selective inhibitor of the p110δ isoform of PI3K. Its mechanism of action in B lymphocytes is centered on the blockade of the PI3K/Akt signaling pathway, a cornerstone of B cell physiology. This targeted inhibition translates into robust suppression of B cell survival, proliferation, and differentiation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and therapeutically target the PI3K pathway in B cell-mediated diseases.

References

The PI3K Delta Pathway: A Core Signaling Axis in Immunity and Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Phosphoinositide 3-kinase (PI3K) delta (PI3Kδ) pathway is a critical intracellular signaling cascade predominantly expressed in hematopoietic cells. It plays a central role in the development, activation, proliferation, and survival of immune cells, particularly B and T lymphocytes. Dysregulation of this pathway is implicated in a range of immunological disorders, including primary immunodeficiencies and hematological malignancies, making it a key target for therapeutic intervention. This guide provides a comprehensive overview of the PI3Kδ pathway, including its core mechanism, quantitative aspects of its components and inhibitors, and detailed experimental protocols for its investigation.

Core Signaling Cascade

The PI3Kδ enzyme is a class IA PI3K, a heterodimer composed of a p110δ catalytic subunit (encoded by the PIK3CD gene) and a p85α regulatory subunit (encoded by the PIK3R1 gene). The activation of PI3Kδ is initiated by a variety of upstream signals, primarily from antigen receptors (B-cell receptor [BCR] and T-cell receptor [TCR]), cytokine receptors, and co-stimulatory molecules on the surface of leukocytes.[1][2][3]

Upon receptor engagement, the p85α regulatory subunit of PI3Kδ binds to phosphorylated tyrosine motifs (YxxM) on the intracellular domains of receptors or their associated adaptor proteins, such as CD19, CD28, BCAP, and ICOS.[2][4][5] This interaction relieves the inhibitory constraint of p85α on the p110δ catalytic subunit, leading to its activation at the plasma membrane.

The activated p110δ then catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, recruiting them to the plasma membrane. Key downstream effectors of PI3Kδ include:

  • Phosphoinositide-dependent kinase 1 (PDK1): Recruited by PIP3, PDK1 phosphorylates and activates AKT.

  • AKT (Protein Kinase B): A central node in the pathway, activated AKT phosphorylates a multitude of substrates that regulate cell survival, proliferation, and metabolism.[7]

  • Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that, as part of the mTORC1 and mTORC2 complexes, is a key regulator of cell growth and proliferation.[8]

  • Ribosomal protein S6 kinase (S6K): Activated by mTORC1, S6K promotes protein synthesis and cell growth.

  • Forkhead box O (FOXO) transcription factors: AKT-mediated phosphorylation of FOXO proteins leads to their exclusion from the nucleus, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.[3]

The signaling cascade is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.[9]

PI3K_Delta_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Signaling BCR BCR TCR TCR PI3K delta (p110d/p85a) PI3K delta (p110d/p85a) TCR->PI3K delta (p110d/p85a) Cytokine Receptors Cytokine Receptors Cytokine Receptors->PI3K delta (p110d/p85a) Co-stimulatory Receptors (CD28, ICOS) Co-stimulatory Receptors (CD28, ICOS) Co-stimulatory Receptors (CD28, ICOS)->PI3K delta (p110d/p85a) Adaptor Proteins (CD19, BCAP) Adaptor Proteins (CD19, BCAP) Adaptor Proteins (CD19, BCAP)->PI3K delta (p110d/p85a) PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PIP3->PTEN PDK1->AKT phosphorylates mTORC1/2 mTORC1/2 AKT->mTORC1/2 activates FOXO FOXO AKT->FOXO inhibits S6K S6K mTORC1/2->S6K activates Cell Survival, Proliferation, Metabolism Cell Survival, Proliferation, Metabolism S6K->Cell Survival, Proliferation, Metabolism FOXO->Cell Survival, Proliferation, Metabolism represses PI3K delta (p110d/p85a)->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K delta (p110d/p85a) PTEN->PIP2 dephosphorylates

Caption: The PI3K Delta Signaling Pathway.

Quantitative Data

Enzyme Kinetics of PI3K Delta
ParameterValueReference
Km for ATP 24.8 ± 4.2 µM[10]
Km for PIP2 Not explicitly found for PI3K delta, but a study on fluorescent PIP2 derivatives reported values in the low µM range for PI3K.[9][10]
Inhibitor Specificity (IC50 Values)
InhibitorPI3Kδ (nM)PI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)References
Idelalisib (CAL-101) 2.5>100-fold selectivity>100-fold selectivity89[11]
Duvelisib (IPI-145) 2.516028527.4[12][13][14][15]
Leniolisib (CDZ173) 112444242230[16][17]

Experimental Protocols

In Vitro PI3K Delta Kinase Assay

This protocol is designed to measure the enzymatic activity of purified PI3Kδ and to assess the potency of inhibitors.

Materials:

  • Purified recombinant PI3Kδ (p110δ/p85α)

  • PI(4,5)P2 substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test inhibitors dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a 2X kinase reaction buffer.

    • Dilute the PI(4,5)P2 substrate in the kinase reaction buffer to the desired final concentration (e.g., 10 µM).

    • Prepare serial dilutions of the test inhibitor in DMSO. Then, dilute further in the kinase reaction buffer.

  • Enzyme and Inhibitor Incubation:

    • In a 384-well plate, add 2 µL of the diluted inhibitor or DMSO (vehicle control).

    • Add 4 µL of diluted PI3Kδ enzyme to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction:

    • Initiate the reaction by adding 4 µL of the PI(4,5)P2/ATP mixture to each well. The final ATP concentration should be at or below its Km (e.g., 25 µM) for inhibitor studies.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

    • Briefly, add ADP-Glo™ Reagent to deplete unused ATP.

    • Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the PI3Kδ activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow Diagram:

Kinase_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Add Inhibitor/Vehicle to 384-well plate A->B C Add PI3Kδ Enzyme Incubate 15 min B->C D Initiate Reaction (Add PIP2/ATP) C->D E Incubate 60 min at Room Temp D->E F Stop Reaction & Detect ADP (e.g., ADP-Glo) E->F G Measure Luminescence F->G H Data Analysis (Calculate IC50) G->H

Caption: In Vitro PI3K Delta Kinase Assay Workflow.

Western Blot for Phosphorylated AKT and S6

This protocol describes the detection of phosphorylated AKT (p-AKT Ser473) and S6 (p-S6 Ser235/236) as readouts of PI3Kδ pathway activation in cell lysates.

Materials:

  • Cell culture reagents

  • Stimulants (e.g., anti-IgM for B cells, anti-CD3/CD28 for T cells)

  • PI3Kδ inhibitors

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-AKT Ser473, anti-p-S6 Ser235/236, anti-total AKT, anti-total S6)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture immune cells (e.g., B cells, T cells) under appropriate conditions.

    • Pre-treat cells with a PI3Kδ inhibitor or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with an appropriate agonist for a short period (e.g., 5-30 minutes).

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.[9]

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.[20]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing:

    • To assess total protein levels, the membrane can be stripped of the phospho-specific antibodies and reprobed with antibodies against total AKT or total S6.

Intracellular Flow Cytometry for Phospho-Protein Analysis

This protocol allows for the quantitative analysis of PI3Kδ pathway activation at the single-cell level by measuring the phosphorylation of downstream targets.

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells)

  • Cell culture medium

  • Stimulants and inhibitors

  • Fixation buffer (e.g., 1.5-4% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold methanol or saponin-based buffer)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD19 for B cells, CD3 for T cells)

  • Fluorochrome-conjugated antibodies against intracellular phospho-proteins (e.g., anti-p-AKT Ser473, anti-p-S6 Ser235/236)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Prepare a single-cell suspension of immune cells.

    • Pre-treat cells with a PI3Kδ inhibitor or vehicle.

    • Stimulate the cells with an appropriate agonist.

  • Fixation:

    • Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed fixation buffer and incubating for 10-15 minutes at room temperature.[21]

  • Permeabilization:

    • Pellet the fixed cells by centrifugation and resuspend them in ice-cold permeabilization buffer (e.g., methanol). Incubate on ice for 30 minutes.[22]

  • Staining:

    • Wash the permeabilized cells with staining buffer (e.g., PBS with 1% BSA).

    • Stain for cell surface markers by incubating with the appropriate antibodies for 30 minutes on ice.

    • Wash the cells.

    • Stain for intracellular phospho-proteins by incubating with the phospho-specific antibodies for 30-60 minutes at room temperature, protected from light.[4]

  • Acquisition and Analysis:

    • Wash the cells and resuspend them in staining buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the cell population of interest (e.g., CD19+ B cells) and quantifying the median fluorescence intensity (MFI) of the phospho-specific antibody staining.[23]

Logical Relationship Diagram for Experimental Choice:

Experiment_Choice Research Question Research Question Enzyme Kinetics / Inhibitor Screening Enzyme Kinetics / Inhibitor Screening Research Question->Enzyme Kinetics / Inhibitor Screening Pathway Activation in Cell Population Pathway Activation in Cell Population Research Question->Pathway Activation in Cell Population Single-Cell Pathway Analysis Single-Cell Pathway Analysis Research Question->Single-Cell Pathway Analysis In Vitro Kinase Assay In Vitro Kinase Assay Enzyme Kinetics / Inhibitor Screening->In Vitro Kinase Assay Western Blot Western Blot Pathway Activation in Cell Population->Western Blot Flow Cytometry Flow Cytometry Single-Cell Pathway Analysis->Flow Cytometry

Caption: Choosing the Right Experimental Approach.

References

The Role of p110δ in Autoimmune Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic subunit p110δ of phosphoinositide 3-kinase (PI3K) has emerged as a critical regulator of the immune system and a promising therapeutic target for a range of autoimmune diseases. Its expression is predominantly restricted to hematopoietic cells, playing a key role in the development, activation, and function of various immune cell lineages, including B cells, T cells, and innate immune cells.[1][2] Dysregulation of the PI3Kδ signaling pathway is implicated in the pathogenesis of numerous autoimmune disorders. This technical guide provides an in-depth overview of the role of p110δ in preclinical autoimmune disease models, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: p110δ in Autoimmune Disease Models

The following tables summarize the quantitative effects of p110δ inhibition or genetic inactivation in key mouse models of autoimmune diseases.

Table 1: Systemic Lupus Erythematosus (SLE) Models
ModelTreatment/Genetic ModificationKey ParameterResultReference
BXSB MiceIC87114 (p110δ inhibitor)ProteinuriaSignificant decrease in proteinuria levels.[3]
Serum CreatinineSignificant decrease in serum creatinine levels.[3]
Anti-dsDNA AntibodiesMarkedly reduced serum levels.[3]
SurvivalImproved survival rate.[3]
MRL/lpr Micep110δ inhibitorProteinuriaReduced protein concentration in urine.[4]
Anti-DNA AntibodiesReduced total DNA-specific antibody levels in serum.[4]
B and T Cell NumbersReduced numbers of B and T lymphocytes.[1]
Glomerulonephritis ScoreAlleviation of glomerulonephritis.[4]
Table 2: Rheumatoid Arthritis (RA) Models
ModelTreatment/Genetic ModificationKey ParameterResultReference
Collagen-Induced Arthritis (CIA)p110δ inhibitor (unspecified)Clinical ScoreReduction in arthritis score.[5][6][7]
Paw Thickness/SwellingReduction in paw swelling.[6][7]
Disease IncidenceReduced incidence of arthritis.[6]
Table 3: Inflammatory Bowel Disease (IBD)/Colitis Models
ModelGenetic ModificationKey ParameterResultReference
p110δ Kinase-Dead (p110δKD) MiceSpontaneous ColitisHistology ScoreIncreased histology scores in conventionalized mice compared to germ-free.[8]
Colonic IL-10 ProductionSignificantly decreased IL-10 production in colonic explants.[8][9]
Colonic IL-12p40 ProductionSignificantly increased IL-12p40 production in colonic explants.[8][9]
T-cell transfer model of colitisAdoptive transfer of p110δD910A TregsColitis DevelopmentFailure to prevent colitis development.[10]

Signaling Pathways Involving p110δ

The following diagrams illustrate the central role of p110δ in immune cell signaling pathways implicated in autoimmunity.

p110δ Signaling in B-Cell Activation

B_Cell_Signaling cluster_receptor B-Cell Receptors cluster_downstream Downstream Effectors BCR BCR p110d p110δ BCR->p110d Syk/Lyn CD19 CD19 CD19->p110d BAFFR BAFF-R BAFFR->p110d TLR TLR TLR->p110d PIP3 PIP3 p110d->PIP3 PIP2 Akt Akt PIP3->Akt Btk Btk PIP3->Btk NFkB NF-κB Akt->NFkB PLCg2 PLCγ2 Btk->PLCg2 Proliferation Proliferation Survival Differentiation PLCg2->Proliferation Ca2+ flux NFkB->Proliferation

Caption: p110δ signaling downstream of B-cell receptors.

p110δ Signaling in T-Cell Activation and Function

T_Cell_Signaling cluster_receptor T-Cell Receptors cluster_downstream Downstream Effectors TCR TCR p110d p110δ TCR->p110d CD28 CD28 CD28->p110d ICOS ICOS ICOS->p110d Chemokine_R Chemokine Receptors p110g p110γ Chemokine_R->p110g PIP3 PIP3 p110d->PIP3 PIP2 p110g->PIP3 PIP2 Akt Akt PIP3->Akt Trafficking Cell Trafficking & Adhesion PIP3->Trafficking mTOR mTOR Akt->mTOR Tbet T-bet (Th1) mTOR->Tbet GATA3 GATA3 (Th2) mTOR->GATA3 RORgt RORγt (Th17) mTOR->RORgt Cytokine_Production Cytokine Production Tbet->Cytokine_Production GATA3->Cytokine_Production RORgt->Cytokine_Production

Caption: p110δ and p110γ signaling in T-cell activation and differentiation.

Role of p110δ in Regulatory T Cell (Treg) Function

Treg_Signaling p110d_active Active p110δ Treg_Function Treg Suppressive Function p110d_active->Treg_Function Promotes IL10_Production IL-10 Production p110d_active->IL10_Production Required for CD38_Expression CD38 Expression p110d_active->CD38_Expression Maintains Peripheral_Maintenance Peripheral Maintenance p110d_active->Peripheral_Maintenance Supports p110d_inactive Inactive p110δ (e.g., p110δD910A) p110d_inactive->Treg_Function Impairs p110d_inactive->IL10_Production Reduces p110d_inactive->CD38_Expression Reduces Colitis_Prevention Prevention of Colitis p110d_inactive->Colitis_Prevention Fails to Prevent

Caption: Consequences of p110δ activity on Treg function.

Experimental Protocols

Detailed methodologies for key experiments cited in the context of p110δ research in autoimmune models are provided below.

In Vitro PI3K Activity Assay (Radiolabeled ATP)

This protocol describes a method to measure the lipid kinase activity of immunoprecipitated p110δ.[11][12][13]

a. Immunoprecipitation of p110δ:

  • Lyse 1-5 x 107 primary lymphocytes in 1 mL of ice-cold lysis buffer (e.g., 1% Triton X-100, 50 mM HEPES pH 7.4, 150 mM NaCl, 10% glycerol, 1 mM EDTA, with protease and phosphatase inhibitors).

  • Incubate on ice for 20 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Pre-clear the supernatant by incubating with 20 µL of protein A/G-sepharose beads for 30 minutes at 4°C with rotation.

  • Centrifuge at 2,000 x g for 2 minutes at 4°C and transfer the supernatant to a new tube.

  • Add 1-2 µg of anti-p110δ antibody and incubate for 2 hours to overnight at 4°C with rotation.

  • Add 30 µL of protein A/G-sepharose beads and incubate for 1 hour at 4°C with rotation.

  • Wash the beads three times with lysis buffer and twice with kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl2, 1 mM DTT).

b. Kinase Reaction:

  • Resuspend the immunoprecipitated p110δ beads in 30 µL of kinase assay buffer.

  • Prepare the lipid substrate by sonicating phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2) to a final concentration of 0.2 mg/mL in kinase assay buffer.

  • To initiate the kinase reaction, add 10 µL of the lipid substrate and 10 µL of ATP mix (final concentration 50-100 µM ATP, 5-10 µCi [γ-32P]ATP) to the beads.

  • Incubate at 30°C for 10-20 minutes with gentle agitation.

  • Stop the reaction by adding 100 µL of 1M HCl.

c. Lipid Extraction and Analysis:

  • Extract the lipids by adding 200 µL of chloroform:methanol (1:1).

  • Vortex and centrifuge to separate the phases.

  • Spot the lower organic phase onto a silica gel thin-layer chromatography (TLC) plate.

  • Develop the TLC plate in a solvent system such as chloroform:methanol:water:ammonia (45:35:8:2).

  • Dry the plate and expose it to a phosphor screen or X-ray film to visualize the radiolabeled lipid products.

  • Quantify the spots using densitometry.

Induction and Assessment of Collagen-Induced Arthritis (CIA) in Mice

This protocol is a standard method for inducing an RA-like disease in susceptible mouse strains like DBA/1J.[5][7][14]

a. Immunization:

  • Prepare an emulsion of 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA).

  • On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.

  • On day 21, boost the mice with an intradermal injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).

b. Clinical Scoring:

  • Monitor mice daily for the onset of arthritis, which typically appears between days 24 and 35.

  • Score each paw based on a scale of 0-4 for erythema and swelling:

    • 0: No evidence of erythema and swelling.

    • 1: Erythema and mild swelling confined to the tarsals or ankle or digits.

    • 2: Erythema and mild swelling extending from the ankle to the tarsals.

    • 3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.

    • 4: Erythema and severe swelling encompassing the ankle, foot, and digits; or ankylosis of the limb.

  • The maximum clinical score per mouse is 16.

  • Measure paw thickness using a digital caliper.

Histological Scoring of Colitis

This protocol provides a method for quantifying intestinal inflammation in mouse models of colitis.[15][16][17][18][19]

a. Tissue Preparation:

  • Harvest the entire colon from the cecum to the anus.

  • Fix the colon in 10% neutral buffered formalin.

  • Embed the tissue in paraffin and section at 5 µm.

  • Stain sections with hematoxylin and eosin (H&E).

b. Histological Scoring:

  • Score the sections in a blinded manner based on the following criteria:

    • Severity of Inflammation (0-3): 0 = none, 1 = slight, 2 = moderate, 3 = severe.

    • Extent of Inflammation (0-3): 0 = none, 1 = mucosa, 2 = mucosa and submucosa, 3 = transmural.

    • Crypt Damage (0-4): 0 = none, 1 = basal 1/3 damaged, 2 = basal 2/3 damaged, 3 = only surface epithelium intact, 4 = entire crypt and epithelium lost.

    • Percentage of Area Involved (0-4): 1 = 1-25%, 2 = 26-50%, 3 = 51-75%, 4 = 76-100%.

  • The total histology score is the sum of the individual scores.

Measurement of Proteinuria in Lupus Mouse Models

Proteinuria is a key indicator of kidney damage in SLE models.[20][21][22][23][24]

a. Urine Collection:

  • Place individual mice in metabolic cages for 24-hour urine collection.

  • Alternatively, collect spot urine samples by gently handling the mouse over a collection tube.

b. Protein Quantification:

  • Centrifuge the urine to pellet any debris.

  • Measure the total protein concentration using a colorimetric assay such as the Bradford or bicinchoninic acid (BCA) assay, with bovine serum albumin (BSA) as a standard.

  • Alternatively, use a mouse albumin-specific ELISA kit for more precise quantification of albuminuria.

Flow Cytometry for Regulatory T cells (Tregs)

This protocol outlines the staining procedure for identifying Tregs (CD4+Foxp3+) in mouse spleen or lymph nodes.

a. Single-Cell Suspension:

  • Harvest spleen or lymph nodes and mechanically dissociate the tissue through a 70 µm cell strainer to obtain a single-cell suspension.

  • Lyse red blood cells using an ACK lysis buffer.

  • Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

b. Staining:

  • Count the cells and adjust the concentration to 1 x 107 cells/mL.

  • Stain for surface markers by incubating 1 x 106 cells with fluorescently conjugated antibodies against CD4 and CD25 for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Fix and permeabilize the cells using a commercial Foxp3 staining buffer set according to the manufacturer's instructions.

  • Stain for the intracellular transcription factor Foxp3 with a fluorescently conjugated anti-Foxp3 antibody for 30 minutes at room temperature in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in FACS buffer for analysis.

c. Analysis:

  • Acquire the samples on a flow cytometer.

  • Gate on lymphocytes based on forward and side scatter, then on single cells.

  • Gate on CD4+ T cells.

  • Within the CD4+ population, identify Tregs as CD25+ and Foxp3+.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental models discussed in this guide.

Workflow for Collagen-Induced Arthritis (CIA) Model

CIA_Workflow Day0 Day 0: Primary Immunization (Collagen in CFA) Day21 Day 21: Booster Immunization (Collagen in IFA) Day0->Day21 Day24_35 Days 24-35: Onset of Arthritis Day21->Day24_35 Monitoring Ongoing Monitoring: - Clinical Scoring - Paw Thickness Measurement Day24_35->Monitoring Endpoint Endpoint Analysis: - Histology - Serum Autoantibodies - Cytokine Profiling Monitoring->Endpoint

Caption: Experimental workflow for the Collagen-Induced Arthritis model.

Workflow for Lupus Nephritis Assessment

Lupus_Workflow Start Lupus-prone Mouse Model (e.g., MRL/lpr, BXSB) Treatment Initiate Treatment (e.g., p110δ inhibitor) Start->Treatment Urine_Collection Periodic Urine Collection (e.g., weekly) Treatment->Urine_Collection Serum_Collection Periodic Serum Collection Treatment->Serum_Collection Proteinuria Proteinuria Assessment (ELISA or Colorimetric Assay) Urine_Collection->Proteinuria Endpoint Endpoint Analysis: - Kidney Histology - Immune Cell Infiltration - Survival Analysis Proteinuria->Endpoint Autoantibodies Anti-dsDNA Antibody Titer (ELISA) Serum_Collection->Autoantibodies Autoantibodies->Endpoint

References

Unraveling IPI-3063: A Preclinical PI3K Delta Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Cambridge, MA - IPI-3063, a potent and highly selective small molecule inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K), emerged from the drug discovery programs at Infinity Pharmaceuticals. While it did not progress into clinical trials, its preclinical profile provides valuable insights into the therapeutic potential and biological role of selective PI3Kδ inhibition, particularly in the context of B-cell malignancies and autoimmune diseases. This technical guide consolidates the available information on the discovery, preclinical development, and mechanism of action of this compound.

Discovery and Medicinal Chemistry

The precise discovery and lead optimization process for this compound is not extensively detailed in publicly available literature. However, its chemical structure, (S)-4-amino-6-((1-(2-isopropyl-8-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-1-oxo-1,2-dihydroisoquinolin-3-yl)ethyl)amino)pyrimidine-5-carbonitrile, places it within a class of isoquinoline- and pyrimidine-containing compounds actively investigated by Infinity Pharmaceuticals for their PI3K inhibitory activity. The "IPI" designation is characteristic of compounds originating from Infinity Pharmaceuticals' pipeline.

The development of potent and isoform-selective PI3K inhibitors was a significant focus of medicinal chemistry efforts in the early 2010s. The goal was to target the p110δ isoform, which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development, activation, and survival.[1] By achieving high selectivity for p110δ over other Class I PI3K isoforms (p110α, p110β, and p110γ), compounds like this compound aimed to minimize off-target effects and improve the therapeutic index.

The chemical scaffold of this compound was likely refined through iterative structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Key inventors at Infinity Pharmaceuticals, such as David G. Winkler and Jonathan P. DiNitto, were actively involved in patenting novel PI3K inhibitors during this period. While a patent specifically naming this compound has not been identified, the compound's structure is likely encompassed within broader patents covering this chemical class of PI3Kδ inhibitors.

Mechanism of Action and Preclinical Pharmacology

This compound is a highly potent and selective inhibitor of the p110δ catalytic subunit of PI3K. Its mechanism of action involves binding to the ATP-binding pocket of the p110δ enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that activates downstream signaling pathways, most notably the AKT/mTOR pathway, which is essential for cell growth, proliferation, and survival.

The PI3Kδ signaling pathway is central to B-cell receptor (BCR) signaling and the effects of various cytokines that support B-cell function. By inhibiting p110δ, this compound effectively dampens these pro-survival and pro-proliferative signals in B-cells.

Signaling Pathway of PI3Kδ Inhibition by this compound

PI3K_pathway BCR B-Cell Receptor (BCR) PI3K_delta PI3K p110δ BCR->PI3K_delta Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates IPI_3063 This compound IPI_3063->PI3K_delta PIP2 PIP2 AKT AKT PIP3->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Plasmablast_Diff Plasmablast Differentiation AKT->Plasmablast_Diff

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Preclinical Data

The primary source of preclinical data for this compound is a 2017 publication in Frontiers in Immunology by Chiu et al. This study comprehensively characterized the in vitro and in vivo effects of this compound on B-cell function.

In Vitro Potency and Selectivity

This compound demonstrated potent and highly selective inhibition of PI3K p110δ.

Parameter This compound Value Reference
Biochemical IC50 (p110δ) 2.5 ± 1.2 nM
Cell-based IC50 (p110δ) 0.1 nM
Selectivity vs. p110α >1000-fold
Selectivity vs. p110β >1000-fold
Selectivity vs. p110γ >1000-fold
Effects on B-Cell Function

The study by Chiu et al. demonstrated that this compound potently modulates various aspects of B-cell biology in vitro.

B-Cell Function Effect of this compound Effective Concentration Reference
Survival (BAFF-dependent) Reduced survival in a dose-dependent manner.Significant at 10 nM
Proliferation (α-IgM + IL-4) Potently inhibited proliferation.Significant at 1 nM
Plasmablast Differentiation (LPS) Potently decreased differentiation.Significant at 1 nM
Antibody Class Switching (α-CD40 + IL-4) Increased class switching to IgG1.Significant at 1 nM
p-AKT Signaling Reduced phosphorylation of AKT.Significant at 1 nM
In Vivo Pharmacokinetics

This compound was shown to have good pharmacokinetic properties in mice, suggesting its suitability for in vivo studies. However, specific parameters such as Cmax, Tmax, and bioavailability are not detailed in the available literature.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and interpretation of the findings.

B-Cell Survival Assay
  • Cells: Purified mouse B-cells.

  • Stimulation: B-cell activating factor (BAFF) or Interleukin-4 (IL-4).

  • Treatment: Various concentrations of this compound.

  • Incubation: 48 hours.

  • Readout: Cell viability assessed by flow cytometry (e.g., using 7-AAD staining).

B-Cell Proliferation Assay
  • Cells: Total splenocytes or purified B-cells.

  • Pre-treatment: 30 minutes with this compound.

  • Stimulation:

    • α-IgM + IL-4 for 72 hours.

    • LPS + IL-4 for 96 hours.

    • LPS for 72 hours.

    • α-CD40 + IL-4 for 96 hours.

  • Readout: Proliferation measured by CFSE dilution using flow cytometry.

Plasmablast Differentiation Assay
  • Cells: Purified mouse B-cells.

  • Stimulation: LPS.

  • Treatment: Various concentrations of this compound.

  • Readout: Percentage of CD138+B220lo cells determined by flow cytometry.

Experimental Workflow for In Vitro B-Cell Functional Assays

experimental_workflow start Start: Isolate Mouse Splenic B-Cells pretreat Pre-treat with this compound (30 min) start->pretreat stimulate Stimulate with Specific Ligands pretreat->stimulate survival Survival Assay (BAFF/IL-4, 48h) stimulate->survival Survival proliferation Proliferation Assay (72-96h) stimulate->proliferation Proliferation differentiation Differentiation Assay (LPS) stimulate->differentiation Differentiation flow_cytometry Analyze by Flow Cytometry survival->flow_cytometry proliferation->flow_cytometry differentiation->flow_cytometry end End: Quantify B-Cell Responses flow_cytometry->end

Caption: Generalized workflow for in vitro B-cell functional assays with this compound.

Development History and Conclusion

The development history of this compound appears to be confined to the preclinical stage. Despite its promising in vitro potency and selectivity, and its demonstrated efficacy in preclinical models of B-cell function, there is no public record of this compound entering Investigational New Drug (IND)-enabling toxicology studies or clinical trials.

It is common for pharmaceutical companies to develop multiple compounds in a particular class, with only the most promising candidates advancing to clinical development. This compound may have served as a valuable research tool to probe the biology of PI3Kδ inhibition. Infinity Pharmaceuticals ultimately focused its clinical development efforts on other PI3K inhibitors, such as duvelisib (IPI-145), a dual PI3Kδ/γ inhibitor that received FDA approval, and eganelisib (IPI-549), a selective PI3Kγ inhibitor.

References

An In-depth Technical Guide to the Target Validation of Duvelisib (IPI-145), a Dual PI3K-δ/γ Inhibitor, in B-cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

Note on IPI-3063: The query specified "this compound." Publicly available data on a compound with this exact designation is scarce. However, literature from studies on duvelisib has referenced a PI3K-δ inhibitor as "this compound" in preclinical, comparative experiments. The prominent, clinically approved phosphoinositide-3-kinase (PI3K) inhibitor from Infinity Pharmaceuticals with a similar nomenclature is Duvelisib (IPI-145) . This guide will focus on duvelisib, a dual inhibitor of PI3K-δ and PI3K-γ, which is extensively validated in B-cell malignancies and aligns with the likely intent of the query.

Introduction: The PI3K Pathway in B-cell Malignancies

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, survival, differentiation, and metabolism.[1][2][3][4] In B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Follicular Lymphoma (FL), the PI3K pathway is often constitutively active, primarily driven by signals from the B-cell receptor (BCR).[2][4][5]

The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. Four isoforms of the catalytic subunit exist (p110α, p110β, p110δ, p110γ), and their expression is tissue-specific.[4][6]

  • PI3K-δ (delta): Predominantly expressed in leukocytes, PI3K-δ is a crucial mediator of BCR signaling.[1][4][7] Its hyperactivity in malignant B-cells promotes their proliferation and survival.[8][9]

  • PI3K-γ (gamma): Primarily found in leukocytes, PI3K-γ is involved in chemokine signaling and inflammatory responses.[1][10] It plays a significant role in modulating the tumor microenvironment (TME), which supports the growth and survival of cancer cells.[5][8]

This dual involvement of PI3K-δ and PI3K-γ makes them compelling therapeutic targets. Duvelisib (IPI-145) is an oral, dual inhibitor of both PI3K-δ and PI3K-γ, designed to attack the malignancy directly by blocking BCR signaling and indirectly by disrupting the supportive tumor microenvironment.[1][8][10][11]

Target Validation: From Biochemical Assays to Clinical Efficacy

The validation of PI3K-δ and PI3K-γ as targets for duvelisib in B-cell malignancies is supported by a robust body of evidence spanning biochemical, preclinical, and clinical studies.

Biochemical and In Vitro Cellular Validation

The initial validation of duvelisib's activity involved biochemical assays to determine its potency and selectivity against the PI3K isoforms. These were followed by cellular assays using B-cell malignancy cell lines and primary patient samples to confirm its on-target effects.

Key Findings:

  • Potent Enzymatic Inhibition: Duvelisib potently and selectively inhibits the p110δ and p110γ catalytic subunits of PI3K.[12]

  • Inhibition of Downstream Signaling: Treatment with duvelisib leads to a marked reduction in the phosphorylation of key downstream effectors in the PI3K pathway, most notably AKT and S6 ribosomal protein.[7] This demonstrates successful target engagement within the cell.

  • Induction of Apoptosis and Reduced Proliferation: By blocking pro-survival signals, duvelisib induces apoptosis and inhibits proliferation in cell lines derived from malignant B-cells and in primary tumor cells.[7][13][14]

  • Disruption of Cell Trafficking: Duvelisib mitigates the secretion of chemokines like CCL3 and CCL4 and diminishes CLL cell chemotaxis and migration, processes crucial for the homing of malignant cells to supportive niches like lymph nodes and bone marrow.[7]

Table 1: Biochemical Potency of Duvelisib

PI3K Isoform IC₅₀ (nM)
p110δ 2.5[12]
p110γ 27.4[12]
p110β 85[12]
p110α 1602[12]

IC₅₀: Half maximal inhibitory concentration. Data represents the concentration of duvelisib required to inhibit 50% of the kinase activity.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3K-δ BCR->PI3K_delta Chemokine_R Chemokine Receptor PI3K_gamma PI3K-γ Chemokine_R->PI3K_gamma PIP3 PIP3 PI3K_delta->PIP3 phosphorylates PI3K_gamma->PIP3 phosphorylates Trafficking Cell Trafficking & Migration PI3K_gamma->Trafficking Duvelisib Duvelisib (IPI-145) Duvelisib->PI3K_delta inhibits Duvelisib->PI3K_gamma inhibits PIP2 PIP2 PIP2->PIP3 substrate pAKT p-AKT PIP3->pAKT activates AKT AKT AKT->pAKT substrate mTOR mTOR pAKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 1: Duvelisib's Mechanism of Action in B-Cells.
In Vivo Preclinical and Clinical Validation

Preclinical xenograft models and subsequent human clinical trials have provided definitive validation of duvelisib's efficacy and on-target activity.

Key Findings:

  • In Vivo Efficacy: In xenograft models using human CLL cells, duvelisib treatment led to a significant reduction in leukemic B-cell numbers in the spleen.[13]

  • Modulation of the Tumor Microenvironment: Duvelisib's inhibition of PI3K-γ was shown to shift tumor-associated macrophages from an immunosuppressive (M2-like) to an inflammatory, anti-tumor (M1-like) phenotype.[10]

  • Clinical Activity: Multiple clinical trials have demonstrated duvelisib's efficacy in patients with relapsed or refractory (R/R) B-cell malignancies. The pivotal Phase 3 DUO trial compared duvelisib to ofatumumab in patients with R/R CLL/SLL.[8]

  • Pharmacodynamic Evidence in Patients: Pharmacodynamic studies in patients receiving duvelisib showed reductions in p-AKT levels and the proliferation marker Ki67 in CLL cells, confirming target engagement in vivo.[8]

Table 2: Key Efficacy Data from the Phase 3 DUO Trial (Duvelisib vs. Ofatumumab in R/R CLL/SLL)

Endpoint Duvelisib (n=160) Ofatumumab (n=159) Hazard Ratio (HR) / p-value
Median Progression-Free Survival (PFS) 13.3 months 9.9 months HR = 0.52; p < 0.0001[8]
Overall Response Rate (ORR) 74% 45% p < 0.0001[8]
Median PFS in del(17p) subgroup 12.7 months 9.0 months HR = 0.40; p = 0.0002[8]

Data from the DUO study, as assessed by an independent review committee.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the target validation of duvelisib.

Protocol: Western Blot for Phospho-AKT (p-AKT)

This assay measures the inhibition of downstream PI3K signaling.

  • Cell Culture and Treatment: Culture B-cell malignancy cell lines (e.g., TMD8, OCI-Ly10) or primary CLL cells to a density of 1x10⁶ cells/mL. Treat cells with varying concentrations of duvelisib (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 2-4 hours.

  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against p-AKT (Ser473).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the membrane for total AKT and a loading control (e.g., GAPDH) to ensure equal loading. Quantify band intensity to determine the relative reduction in p-AKT levels.

Protocol: Cell Viability/Apoptosis Assay

This assay determines the cytotoxic effect of the compound.

  • Cell Plating and Treatment: Plate 5,000-10,000 cells per well in a 96-well plate. Treat with a dose range of duvelisib for 48-72 hours.

  • Viability Measurement (e.g., CellTiter-Glo®):

    • Add CellTiter-Glo® reagent to each well.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader. Viability is proportional to the signal.

  • Apoptosis Measurement (e.g., Annexin V/PI Staining):

    • Harvest treated cells and wash with PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes.

    • Analyze by flow cytometry. Annexin V positive cells are apoptotic.

Experimental_Workflow cluster_invitro In Vitro / Biochemical Validation cluster_invivo In Vivo / Clinical Validation A1 Biochemical Kinase Assay (Determine IC₅₀ vs PI3K isoforms) A4 Western Blot (Measure p-AKT inhibition) A1->A4 A2 Cell Culture (B-cell malignancy lines / primary cells) A3 Compound Treatment (Duvelisib dose-response) A2->A3 A3->A4 A5 Cell Viability Assay (Measure apoptosis/proliferation) A3->A5 A6 Migration/Chemotaxis Assay (Assess functional impact) A3->A6 B2 Pharmacodynamic Studies (Tumor/blood biomarker analysis) A4->B2 Positive data leads to B1 Xenograft Models (Tumor growth inhibition) A5->B1 Positive data leads to B1->B2 B3 Phase I-III Clinical Trials (Safety and Efficacy in Patients) B2->B3

References

The Selectivity Profile of IPI-3063: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

IPI-3063 is a potent and highly selective inhibitor of the p110δ catalytic isoform of phosphoinositide 3-kinase (PI3K).[1][2] This technical guide provides an in-depth overview of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The information is intended to support researchers and professionals in the fields of immunology, oncology, and drug development in understanding and utilizing this compound.

Core Selectivity and Potency

This compound demonstrates remarkable selectivity for the p110δ isoform of PI3K, a target critically involved in the development, survival, activation, and differentiation of B lymphocytes.[3][4][5] This selectivity is crucial for minimizing off-target effects and is a key characteristic of its therapeutic potential.

Biochemical and Cellular Inhibition

The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays. In biochemical assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 2.5 ± 1.2 nM against p110δ.[1][2] Its potency is significantly lower against other class I PI3K isoforms, with IC50 values being at least 400-fold higher for p110α, p110β, and p110γ.[1][2]

In a cellular context, this compound is even more potent and selective. In p110δ-specific cell-based assays, it demonstrates an IC50 of 0.1 nM.[1][3][6] The selectivity in a cellular environment is even more pronounced, with at least a 1,000-fold higher IC50 value for other class I PI3K isoforms.[1][3][6]

Target Biochemical IC50 (nM) Cellular IC50 (nM) Selectivity Fold (vs. p110δ)
p110δ 2.5 ± 1.2[1][2]0.1[1][3][6]1x
p110α >1000>100>400x (Biochemical), >1000x (Cellular)[1][6]
p110β >1000>100>400x (Biochemical), >1000x (Cellular)[1][6]
p110γ >1000>100>400x (Biochemical), >1000x (Cellular)[1][6]

Mechanism of Action: PI3K/AKT Signaling Pathway

This compound exerts its effects by inhibiting the PI3K signaling pathway, which is crucial for B cell function. The p110δ isoform, when activated, phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Inhibition of p110δ by this compound leads to a reduction in phosphorylated AKT (p-AKT), thereby suppressing B cell survival, proliferation, and differentiation.[3]

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B Cell Receptor (BCR) PI3K PI3K (p110δ) BCR->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT pAKT p-AKT (Active) AKT->pAKT Activation Downstream Downstream Effectors pAKT->Downstream Transcription Gene Transcription (Survival, Proliferation) Downstream->Transcription IPI3063 This compound IPI3063->PI3K Inhibition

PI3K/AKT Signaling Pathway Inhibition by this compound.

Experimental Protocols

Biochemical Kinase Assay
  • Objective: To determine the in vitro inhibitory activity of this compound against purified PI3K isoforms.

  • Methodology:

    • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are used.

    • The kinase reaction is initiated by adding ATP to a mixture of the enzyme, a lipid substrate (e.g., PIP2), and varying concentrations of this compound.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay (e.g., Kinase-Glo®).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based p110δ-Specific Assay
  • Objective: To assess the potency and selectivity of this compound in a cellular context.

  • Methodology:

    • A cell line engineered to express a specific PI3K isoform (e.g., p110δ) is used.

    • Cells are treated with a stimulating agent to activate the PI3K pathway.

    • Simultaneously, cells are exposed to a range of this compound concentrations.

    • The level of a downstream signaling molecule, such as phosphorylated AKT (p-AKT), is measured using methods like ELISA or Western blotting.

    • IC50 values are determined from the dose-response curve of p-AKT inhibition.

B Cell Proliferation and Survival Assays
  • Objective: To evaluate the functional effects of this compound on primary B cells.

  • Methodology:

    • Purified mouse B cells are isolated from the spleen.[6]

    • For survival assays, cells are cultured in the presence of B-cell activating factor (BAFF) or interleukin-4 (IL-4) with varying concentrations of this compound for 48 hours.[4][6]

    • For proliferation assays, cells are labeled with a fluorescent dye (e.g., CFSE) and stimulated with agents like α-IgM + IL-4 or LPS + IL-4 in the presence of different concentrations of this compound for 72-96 hours.[4]

    • Cell viability and proliferation are assessed by flow cytometry.[4]

B_Cell_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Isolation Isolate Mouse Splenic B Cells Survival Culture with BAFF/IL-4 + this compound (48h) Isolation->Survival Proliferation CFSE Labeling & Stimulation (α-IgM/LPS) + this compound (72-96h) Isolation->Proliferation FlowCyto Flow Cytometry Survival->FlowCyto Proliferation->FlowCyto Viability Assess Viability FlowCyto->Viability Prolif Measure Proliferation FlowCyto->Prolif

Workflow for B Cell Survival and Proliferation Assays.
Plasmablast Differentiation Assay

  • Objective: To determine the impact of this compound on the differentiation of B cells into antibody-secreting plasmablasts.

  • Methodology:

    • Purified B cells are stimulated with lipopolysaccharide (LPS) to induce plasmablast differentiation.[4]

    • Cells are concurrently treated with a dose range of this compound.[4]

    • After an appropriate incubation period (e.g., 72 hours), the percentage of plasmablasts (identified by surface markers like CD138+B220lo) is quantified by flow cytometry.[4]

    • Secreted antibodies (e.g., IgM) in the culture supernatant can also be measured by ELISA.[4]

In Vivo Studies

While in-depth clinical trial data for this compound is not extensively published, preclinical studies have been conducted. For instance, this compound has been shown to have good pharmacokinetic properties in mice.[1][6] In animal models, it was administered orally to Brown Norway rats at a dosage of 50 mg/kg.[6]

Conclusion

This compound is a highly potent and selective inhibitor of the p110δ isoform of PI3K. Its selectivity profile, characterized by sub-nanomolar cellular potency against p110δ and over a thousand-fold selectivity against other class I isoforms, makes it a valuable tool for studying the biological roles of p110δ.[1][3][6] The detailed experimental protocols provided herein offer a framework for researchers to further investigate the effects of this compound in various in vitro and in vivo models. The targeted inhibition of the PI3K/AKT pathway by this compound underscores its potential for therapeutic applications in B cell-mediated diseases.[3][4][5]

References

IPI-3063: A Researcher's Guide to a Potent and Selective PI3K-Delta Inhibitor in Immunology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of IPI-3063, a highly potent and selective inhibitor of the p110δ catalytic isoform of phosphoinositide 3-kinase (PI3K). Elevated PI3K signaling is a hallmark of various B cell malignancies and autoimmune diseases, making the p110δ isoform a critical therapeutic target.[1][2] this compound serves as a valuable research tool for dissecting the role of PI3K-delta in immune cell function, particularly in B lymphocytes. This document outlines the core mechanism of action of this compound, presents its biochemical and cellular activity in a structured format, provides detailed experimental protocols for its use in immunological studies, and visualizes key pathways and workflows.

Core Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the p110δ isoform of PI3K.[1][3][4] The PI3K family of lipid kinases plays a crucial role in relaying signals from cell surface receptors to downstream intracellular signaling pathways, such as the AKT/mTOR pathway, which governs cell survival, proliferation, and differentiation.[1][2] The p110δ isoform is predominantly expressed in hematopoietic cells and is critical for B lymphocyte development, activation, and survival.[1][2] By selectively inhibiting p110δ, this compound effectively blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that recruits and activates downstream effectors like AKT. This targeted inhibition allows for the precise investigation of p110δ-mediated signaling in immune responses.

Data Presentation: Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical IC50 Values of this compound against Class I PI3K Isoforms

PI3K IsoformBiochemical IC50 (nM)
p110α1171 ± 533[5]
p110β1508 ± 624[5]
p110γ2187 ± 1529[5]
p110δ 2.5 ± 1.2 [3][4][5]

Data presented as mean ± standard deviation.

Table 2: Cellular IC50 Values of this compound in p110-Specific Assays

PI3K IsoformCellular IC50 (nM)
p110α1901 ± 1318[5]
p110β102.8 ± 35.7[5]
p110γ418.8 ± 117.2[5]
p110δ 0.1 [3][4]

Data presented as mean ± standard deviation where available.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental applications of this compound, the following diagrams have been generated.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR B Cell Receptor (BCR) PI3K_delta PI3K-delta (p110δ) BCR->PI3K_delta Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment & Activation PI3K_delta->PIP2 IPI_3063 This compound IPI_3063->PI3K_delta Inhibition p_AKT p-AKT (Active) AKT->p_AKT mTOR mTOR p_AKT->mTOR Activation Downstream Cell Survival, Proliferation, Differentiation mTOR->Downstream

Caption: PI3K-delta signaling pathway and the inhibitory action of this compound.

In_Vivo_Workflow Start Start: Disease Model Induction (e.g., Tumor Xenograft) Treatment Treatment Initiation: Administer Vehicle or this compound Start->Treatment Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Volume/Weight - Biomarker Analysis (p-AKT) - Immune Cell Profiling Monitoring->Endpoint Data Data Analysis & Conclusion Endpoint->Data

Caption: General experimental workflow for an in vivo study using this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the immunological effects of this compound.

B Cell Proliferation Assay

This assay measures the inhibitory effect of this compound on the proliferation of mouse or human B cells.

  • Cell Preparation:

    • Mouse B cells: Isolate splenocytes from mice and enrich for B cells using negative selection kits.

    • Human B cells: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood and purify B cells via negative selection.

  • Cell Staining (Optional, for proliferation tracking):

    • Label purified B cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

  • Cell Culture and Treatment:

    • Plate the B cells in a 96-well plate at a suitable density.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO) for 30 minutes.

    • Stimulate the B cells with appropriate mitogens:

      • Mouse B cells: α-IgM + IL-4, LPS + IL-4, or α-CD40 + IL-4.[1]

      • Human B cells: human CD40L + anti-human IgM/IgG + human IL-2 + human IL-21.[1]

  • Incubation:

    • Culture the cells for 72 to 120 hours, depending on the stimulant.[1]

  • Analysis:

    • Harvest the cells and stain with antibodies against B cell markers (e.g., CD19, B220) and a viability dye (e.g., 7-AAD).

    • Analyze the samples by flow cytometry. Proliferation can be assessed by the dilution of the CFSE signal in the live B cell population.

B Cell Survival Assay

This protocol assesses the impact of this compound on B cell viability in the presence of survival factors.

  • Cell Preparation:

    • Isolate and purify mouse B cells as described in the proliferation assay.

  • Cell Culture and Treatment:

    • Plate the purified B cells in a 96-well plate.

    • Add survival factors such as B-cell activating factor (BAFF) or interleukin-4 (IL-4).

    • Treat the cells with a dose range of this compound or a vehicle control.

  • Incubation:

    • Incubate the cells for 48 hours.[1]

  • Analysis:

    • Stain the cells with a viability dye (e.g., Annexin V and Propidium Iodide, or 7-AAD).

    • Analyze by flow cytometry to determine the percentage of live cells in each treatment condition.

Western Blot for AKT Phosphorylation

This method is used to confirm the on-target effect of this compound by measuring the phosphorylation of AKT, a key downstream effector of PI3K.

  • Cell Treatment and Lysis:

    • Culture purified B cells and stimulate them as in the proliferation assay in the presence or absence of this compound for a short period (e.g., 10-30 minutes).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT, e.g., at Ser473 or Thr308) and total AKT overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities to determine the ratio of p-AKT to total AKT. A significant decrease in this ratio in this compound-treated cells indicates target engagement.[1]

Conclusion

This compound is a powerful and selective research tool for investigating the role of PI3K-delta in the immune system. Its high potency and specificity for the p110δ isoform allow for precise modulation of this key signaling pathway in B cells and other immune cells. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their immunological studies, contributing to a deeper understanding of B cell biology and the development of novel therapies for B cell-mediated diseases.

References

Methodological & Application

Application Notes and Protocols for IPI-3063 in In Vitro B Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPI-3063 is a potent and highly selective inhibitor of the p110δ catalytic isoform of phosphoinositide-3-kinase (PI3K). The PI3K signaling pathway is crucial for the development, survival, activation, and proliferation of B lymphocytes.[1][2] Dysregulation of this pathway is implicated in B cell malignancies and autoimmune diseases.[1][2] this compound serves as a valuable tool for studying the role of PI3K p110δ in B cell function. These application notes provide a detailed protocol for an in vitro B cell proliferation assay using this compound, based on established methodologies.[1]

Mechanism of Action

This compound selectively targets the p110δ isoform of PI3K, which is predominantly expressed in hematopoietic cells. In B cells, signaling through the B-cell antigen receptor (BCR) and other co-stimulatory receptors activates PI3K. This leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK), which in turn promote cell survival, proliferation, and differentiation. By inhibiting p110δ, this compound effectively blocks this signaling cascade, leading to a potent suppression of B cell proliferation.[1]

Quantitative Data Summary

The inhibitory activity of this compound on B cell proliferation has been quantified in various assays. The following table summarizes the key data points.

ParameterCell TypeAssay ConditionsValueReference
IC50 p110δ-specific cell-based assayNot specified0.1 nM[1]
Effective Concentration Mouse B CellsStimulated with αIgM + IL-4, LPS + IL-4, or αCD40 + IL-4Significant reduction in proliferation starting at 1 nM[1]
Effective Concentration Human B CellsStimulated with human CD40L + anti-human IgM/IgG + human IL-2 + human IL-21Significant reduction in proliferation starting at 1 nM[1]

Experimental Protocols

This section details the protocol for assessing the effect of this compound on the proliferation of both mouse and human B cells in vitro using a carboxyfluorescein succinimidyl ester (CFSE) dilution assay.

Materials
  • This compound (prepare a stock solution in DMSO)

  • Primary mouse splenic B cells or human peripheral blood B cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Mouse B Cell Stimuli:

    • Anti-mouse IgM antibody

    • Recombinant mouse IL-4

    • Lipopolysaccharide (LPS)

    • Anti-mouse CD40 antibody

  • Human B Cell Stimuli:

    • Recombinant human CD40L

    • Goat anti-human IgM/IgG antibodies

    • Recombinant human IL-2

    • Recombinant human IL-21

  • FACS buffer (PBS with 2% FBS)

  • 7-AAD (7-Aminoactinomycin D) or other viability dye

  • Antibodies for flow cytometry (e.g., anti-B220 for mouse, anti-CD19 for human)

  • 96-well U-bottom culture plates

  • Flow cytometer

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment and Culture cluster_2 Data Acquisition and Analysis A Isolate B cells B Label with CFSE A->B C Pre-treat with this compound B->C D Add stimuli C->D E Incubate (72-120h) D->E F Stain for surface markers and viability E->F G Acquire on flow cytometer F->G H Analyze CFSE dilution G->H

Figure 1. Experimental workflow for the in vitro B cell proliferation assay.
Detailed Protocol

1. B Cell Isolation and CFSE Labeling:

  • Isolate primary B cells from mouse spleens or human peripheral blood using standard negative selection methods (e.g., magnetic bead-based kits).

  • Resuspend the purified B cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the labeling reaction by adding 5 volumes of ice-cold culture medium.

  • Wash the cells twice with complete culture medium to remove excess CFSE.

  • Resuspend the CFSE-labeled B cells in complete culture medium and perform a cell count.

2. Cell Seeding and this compound Treatment:

  • Seed the CFSE-labeled B cells into a 96-well U-bottom plate at a density of 1-2 x 10^5 cells per well in a volume of 100 µL.

  • Prepare serial dilutions of this compound in complete culture medium. For mouse B cells, a suggested concentration range is 0.1 nM to 100 nM. For human B cells, a range of 0.1 nM to 100 nM can also be used.[1] Include a DMSO vehicle control.

  • Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells and pre-incubate the cells for 30 minutes at 37°C.

3. B Cell Stimulation:

  • Prepare a 4x stock of the desired stimulation cocktail in complete culture medium.

    • For mouse B cells:

      • Anti-IgM (e.g., 10 µg/mL) + IL-4 (e.g., 10 ng/mL)

      • LPS (e.g., 10 µg/mL) + IL-4 (e.g., 10 ng/mL)

      • Anti-CD40 (e.g., 1 µg/mL) + IL-4 (e.g., 10 ng/mL)

    • For human B cells:

      • CD40L (e.g., 100 ng/mL) + anti-IgM/IgG (e.g., 1 µg/mL) + IL-2 (e.g., 20 U/mL) + IL-21 (e.g., 50 ng/mL)

  • Add 50 µL of the 4x stimulation cocktail to each well, bringing the final volume to 200 µL.

4. Incubation and Data Acquisition:

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 to 120 hours.[1]

  • After incubation, harvest the cells and transfer them to FACS tubes.

  • Wash the cells with FACS buffer.

  • Stain the cells with a viability dye (e.g., 7-AAD) and fluorescently labeled antibodies against B cell surface markers (e.g., B220 for mouse, CD19 for human) for 20-30 minutes on ice.

  • Wash the cells again with FACS buffer and resuspend in an appropriate volume for flow cytometry analysis.

  • Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events for each sample.

5. Data Analysis:

  • Gate on the live, single B cell population (e.g., 7-AAD negative, B220+ or CD19+).

  • Analyze the CFSE fluorescence of the gated population. Proliferating cells will exhibit a stepwise reduction in CFSE intensity, with each peak representing a successive generation of cell division.

  • Quantify the percentage of divided cells (cells that have diluted CFSE compared to a non-stimulated control) and the proliferation index (the average number of divisions for all cells in the starting population).

  • Plot the proliferation data against the concentration of this compound to determine the IC50 value.

Signaling Pathway Diagram

G BCR BCR / Co-receptors PI3K PI3K p110δ BCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates IPI3063 This compound IPI3063->PI3K PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt BTK BTK PIP3->BTK Proliferation B Cell Proliferation Akt->Proliferation BTK->Proliferation

Figure 2. PI3K signaling pathway in B cells and the inhibitory action of this compound.

References

Application Notes and Protocols for IPI-3063 in Mouse Models of Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of IPI-3063, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, in preclinical mouse models of lymphoma. This document outlines the mechanism of action, key applications, and detailed experimental protocols for two widely used lymphoma models: the A20 syngeneic model and the Eμ-TCL1 adoptive transfer model.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that exhibits high selectivity for the p110δ catalytic subunit of PI3K. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. In many B-cell malignancies, this pathway is constitutively active, often due to chronic B-cell receptor (BCR) signaling. The p110δ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development, activation, and survival.

By selectively inhibiting p110δ, this compound disrupts downstream signaling, leading to the suppression of B-cell proliferation and survival.[1][2] In vitro studies have demonstrated that this compound potently reduces mouse and human B-cell proliferation and survival at nanomolar concentrations.[1][2]

PI3K Signaling Pathway

PI3K_Signaling_Pathway PI3K/AKT/mTOR Signaling Pathway cluster_PI3K PI3K Complex BCR B-Cell Receptor (BCR) PI3K PI3K BCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation p110d p110δ p110d->PI3K IPI3063 This compound IPI3063->p110d Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound on the p110δ subunit.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound.

Assay TypeTargetIC50 (nM)Reference
Cell-based p110δ-specific assayp110δ0.1[1]
Biochemical assayp110δ2.5 ± 1.2

Note: Cellular IC50 values for other class I PI3K isoforms (p110α, p110β, p110γ) are at least 1,000-fold higher, demonstrating the selectivity of this compound.

Experimental Protocols

Below are detailed protocols for evaluating the efficacy of this compound in two standard mouse models of lymphoma.

Protocol 1: A20 Syngeneic Mouse Model of B-Cell Lymphoma

The A20 cell line, derived from a spontaneously arising reticulum cell sarcoma in a BALB/c mouse, is a widely used model for B-cell lymphoma.

Experimental Workflow for A20 Model

A20_Workflow A20 Syngeneic Model Workflow Cell_Culture 1. A20 Cell Culture Implantation 2. Subcutaneous Implantation in BALB/c Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment with this compound or Vehicle Control Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 7. Endpoint Analysis (e.g., Survival, Tumor Weight) Monitoring->Endpoint

Caption: Experimental workflow for the A20 syngeneic mouse model.

Materials
  • A20 cell line (ATCC TIB-208)

  • RPMI-1640 medium with 10% FBS and penicillin/streptomycin

  • Female BALB/c mice (6-8 weeks old)

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Sterile PBS

Procedure
  • A20 Cell Culture:

    • Culture A20 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

    • Harvest cells during the logarithmic growth phase. Wash cells three times with sterile PBS and resuspend at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation:

    • Subcutaneously inject 1 x 10^6 A20 cells (in 100 µL of PBS) into the right flank of each BALB/c mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Protocol (Representative):

    • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the vehicle (e.g., 0.5% methylcellulose in water) for oral administration. Prepare fresh daily.

    • Dosage and Administration: Administer this compound orally (p.o.) once daily at a dose of 25-75 mg/kg. The optimal dose may need to be determined in a pilot study. The control group should receive an equivalent volume of the vehicle.

    • Treatment Duration: Continue treatment for 14-21 days, or until the tumors in the control group reach the predetermined endpoint size.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Primary endpoints can include tumor growth inhibition and overall survival.

    • At the end of the study, mice can be euthanized, and tumors excised and weighed. A portion of the tumor can be used for pharmacodynamic studies (e.g., Western blot for p-AKT) or histopathological analysis.

Protocol 2: Eμ-TCL1 Adoptive Transfer Model of Chronic Lymphocytic Leukemia (CLL)

The Eμ-TCL1 transgenic mouse model develops a disease that closely resembles human CLL. The adoptive transfer of splenocytes from these mice into wild-type recipients provides a more rapid and synchronous disease model.[3]

Experimental Workflow for Eμ-TCL1 Model

Eu_TCL1_Workflow Eμ-TCL1 Adoptive Transfer Workflow Splenocyte_Isolation 1. Isolate Splenocytes from Eμ-TCL1 Transgenic Mouse Adoptive_Transfer 2. Intravenous Injection into C57BL/6 Recipient Mice Splenocyte_Isolation->Adoptive_Transfer Disease_Monitoring 3. Monitor Leukemia Progression (Peripheral Blood Analysis) Adoptive_Transfer->Disease_Monitoring Randomization 4. Randomization into Treatment Groups Disease_Monitoring->Randomization Treatment 5. Treatment with this compound or Vehicle Control Randomization->Treatment Leukemia_Progression 6. Monitor Leukemia Burden (Flow Cytometry) Treatment->Leukemia_Progression Endpoint 7. Endpoint Analysis (e.g., Survival, Spleen Weight) Leukemia_Progression->Endpoint

References

Application Notes and Protocols for Preparing IPI-3063 Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IPI-3063 is a potent and highly selective inhibitor of the p110δ catalytic isoform of phosphoinositide 3-kinase (PI3K).[1][2][3] Its selectivity makes it a valuable tool for investigating the specific roles of p110δ in cellular processes, particularly in immunology, oncology, and inflammation research.[3][4][5] Accurate and reproducible experimental results depend on the correct preparation and handling of this compound stock solutions. This document provides detailed protocols for preparing a stock solution of this compound using dimethyl sulfoxide (DMSO), along with application notes for its use in cell-based assays and information on its mechanism of action.

This compound Chemical and Physical Properties

Proper preparation of this compound solutions requires an understanding of its fundamental properties. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₂₅H₂₅N₇O₂[1]
Molecular Weight 455.51 g/mol [1]
CAS Number 1425043-73-7[1]
Solubility (25°C) DMSO: 91 mg/mL (199.77 mM) Ethanol: 12 mg/mL (26.34 mM) Water: Insoluble[1][2]
Appearance Crystalline solid
Storage Store at -20°C for long-term stability[6]

Mechanism of Action: PI3K p110δ Inhibition

This compound selectively targets the p110δ isoform of Class I PI3Ks, which are crucial enzymes that relay signals from cell surface receptors to downstream pathways controlling cell growth, proliferation, survival, and differentiation.[3][4][5] The p110δ isoform is predominantly expressed in hematopoietic cells, making it a key target in B cell malignancies and autoimmune diseases.[3] this compound exhibits high potency, with a biochemical IC₅₀ of 2.5 ± 1.2 nM for p110δ, and is over 400-fold more selective for p110δ than for other Class I PI3K isoforms (p110α, p110β, p110γ).[1][2] In cell-based assays, its IC₅₀ for p110δ is approximately 0.1 nM.[1][2][4]

PI3K_Pathway receptor Cell Surface Receptor pi3k PI3K (p85/p110δ) receptor->pi3k pip3 PIP3 pi3k->pip3 ipi3063 This compound ipi3063->pi3k Inhibits pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt downstream Downstream Effectors (mTOR, GSK3β, etc.) akt->downstream response Cell Proliferation, Survival, Differentiation downstream->response

Caption: this compound selectively inhibits the p110δ subunit of PI3K.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials
  • This compound powder (e.g., 1 mg or 5 mg)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

Safety Precautions
  • Handle this compound powder in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Step-by-Step Procedure
  • Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to reach room temperature before opening to prevent condensation, as moisture can reduce solubility.[2]

  • Weigh this compound: Tare a sterile microcentrifuge tube or vial on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, weigh 1 mg.

  • Calculate DMSO Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Concentration (mol/L))

    Example for 1 mg of this compound (MW = 455.51 g/mol ):

    • Mass = 0.001 g

    • Molecular Weight = 455.51 g/mol

    • Concentration = 0.010 mol/L

    • Volume (L) = 0.001 / (455.51 × 0.010) = 0.0002195 L

    • Volume (µL) = 219.5 µL

  • Dissolve the Compound: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Ensure Complete Dissolution: Cap the vial tightly and vortex thoroughly for several minutes until the powder is completely dissolved. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes or gently warm to 37°C.[6][7] Visually inspect the solution against a light source to ensure no particulates are visible.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, clearly labeled tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. The DMSO stock solution is typically stable for up to 3 months.[6]

Workflow start_node Start io_node io_node start_node->io_node Weigh this compound Powder end_node Store at -20°C process_node process_node decision_node decision_node process_node4 Sonicate / Warm to 37°C decision_node->process_node4 Not Dissolved process_node5 Aliquot into Tubes decision_node->process_node5 Fully Dissolved process_node1 process_node1 io_node->process_node1 Calculate DMSO Volume (for 10 mM) process_node2 process_node2 process_node1->process_node2 Add DMSO to Powder process_node3 process_node3 process_node2->process_node3 Vortex Thoroughly process_node3->decision_node Visually Inspect process_node4->process_node3 process_node5->end_node

Caption: Workflow for preparing this compound stock solution in DMSO.

Application Notes and Best Practices

  • Dilution into Aqueous Media: When diluting the DMSO stock solution into aqueous buffers or cell culture media, do so dropwise while gently vortexing the aqueous solution. This can help prevent the compound from precipitating.[6] If a precipitate forms, brief sonication or warming may help it redissolve.[6][7]

  • Final DMSO Concentration: For most cell-based assays, it is critical to keep the final concentration of DMSO below 0.5%, and preferably at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[7] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

  • Fresh Preparations: For critical experiments, it is recommended to prepare fresh dilutions from the frozen stock solution just before use.

Example Experimental Protocol: B-Cell Proliferation Assay

This protocol is an example of how to use the this compound stock solution to investigate its effect on B-cell function. This compound has been shown to potently reduce B-cell proliferation and survival.[1][4]

Objective

To determine the dose-dependent effect of this compound on the proliferation of purified mouse B cells stimulated with B-cell activating factor (BAFF).

Materials
  • Purified mouse B cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine)

  • Recombinant mouse BAFF

  • This compound (10 mM stock in DMSO)

  • Cell proliferation dye (e.g., CFSE) or reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

  • Flow cytometer or plate reader

Protocol
  • Cell Preparation: Isolate primary B cells from mouse spleens using a standard B-cell isolation kit.

  • Labeling (Optional): If using a proliferation dye like CFSE, label the cells according to the manufacturer's protocol before stimulation.

  • Plating: Seed the B cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.

  • Serial Dilutions: Prepare serial dilutions of this compound in complete medium from your 10 mM stock. To minimize DMSO concentration, perform a multi-step dilution. For example, dilute the 10 mM stock 1:100 in media to get 100 µM, then serially dilute from there.

  • Treatment: Add the diluted this compound or vehicle control (media with DMSO) to the wells. Typical final concentrations for this compound range from 0.01 nM to 100 nM.[1]

  • Stimulation: Add BAFF to all wells (except for unstimulated controls) at a final concentration of 10 ng/mL.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[1][2]

  • Analysis: Quantify cell proliferation. If using CFSE, analyze the dilution of the dye by flow cytometry. If using a reagent like CellTiter-Glo®, measure luminescence according to the manufacturer's protocol.

Summary of this compound Inhibitory Concentrations (IC₅₀)
Assay TypeIC₅₀ ValueTargetReference
Biochemical Assay 2.5 ± 1.2 nMp110δ[1][2]
Cell-Based Assay 0.1 nMp110δ[1][4]
B-Cell Survival (BAFF-dependent) Significant decrease at 10 nMB-Cell Survival[4]
Plasmablast Differentiation Dose-dependent decrease starting at 1 nMPlasmablast Differentiation[4]

References

Application Notes: Analysis of p-AKT (Ser473) Inhibition by IPI-3063 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The activation of this pathway is initiated by the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by phosphoinositide 3-kinase (PI3K). PIP3 then recruits AKT to the plasma membrane, where it is phosphorylated at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473), leading to its full activation.

IPI-3063 is a potent and highly selective inhibitor of the p110δ isoform of PI3K.[1] By inhibiting PI3K p110δ, this compound effectively blocks the production of PIP3 and subsequent phosphorylation and activation of AKT. These application notes provide a detailed protocol for the analysis of phosphorylated AKT (p-AKT) at Ser473 levels in cultured cells treated with this compound using Western blot analysis.

Principle

This protocol describes the immunodetection of p-AKT (Ser473) in protein lysates from cells treated with this compound. Following treatment, cells are lysed to extract total protein. The protein concentration is determined to ensure equal loading onto an SDS-polyacrylamide gel for electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently incubated with a primary antibody specific for p-AKT (Ser473). A secondary antibody conjugated to an enzyme is then used to detect the primary antibody, and a chemiluminescent substrate is added to generate a signal that can be captured and quantified. To ensure accurate quantification, the membrane is also probed with an antibody against total AKT as a loading control.

Data Presentation

The inhibitory effect of this compound on AKT phosphorylation can be quantified by densitometric analysis of the Western blot bands. The following table summarizes the expected dose-dependent inhibition of p-AKT (Ser473) in stimulated mouse B cells pre-treated with this compound for 30 minutes followed by 1 hour of stimulation.[2]

This compound Concentration (nM)Observed Effect on p-AKT (Ser473)
0 (Vehicle Control)Basal level of p-AKT
0.01No significant inhibition
0.1Slight inhibition
1Significant inhibition
10Strong inhibition
30Very strong inhibition
100Near complete inhibition

Mandatory Visualizations

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110δ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates IPI3063 This compound IPI3063->PI3K Inhibits PIP2 PIP2 pAKT p-AKT (Ser473) PIP3->pAKT Activates AKT AKT AKT->pAKT Phosphorylation Downstream Downstream Cellular Responses (Growth, Survival) pAKT->Downstream Promotes

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_protocol Western Blot Protocol A Cell Culture & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-p-AKT & anti-AKT) F->G H Secondary Antibody Incubation G->H I Signal Detection (Chemiluminescence) H->I J Data Analysis & Quantification I->J

Caption: Experimental workflow for Western blot analysis of p-AKT.

Experimental Protocols

Materials and Reagents
  • Cell Line: Mouse B cells or other appropriate cell line expressing PI3K p110δ.

  • This compound: (CAS 1425043-73-7)

  • Cell Culture Medium: RPMI-1640, DMEM, or other appropriate medium.

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • 4x Laemmli Sample Buffer

  • Precast Polyacrylamide Gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE Running Buffer

  • Transfer Buffer

  • Polyvinylidene difluoride (PVDF) membranes

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-p-AKT (Ser473) antibody

    • Rabbit anti-AKT antibody

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent Substrate (ECL)

  • Deionized Water (ddH2O)

  • Dimethyl Sulfoxide (DMSO)

Equipment
  • Cell culture incubator

  • Laminar flow hood

  • Centrifuge

  • Spectrophotometer

  • SDS-PAGE and Western blot apparatus

  • Imaging system for chemiluminescence detection

Protocol

1. Cell Culture and this compound Treatment

1.1. Culture cells in appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.

1.2. Seed cells at a density that will allow them to reach 70-80% confluency on the day of the experiment.

1.3. Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 100 nM). The final DMSO concentration should not exceed 0.1% in all treatments, including the vehicle control.

1.4. Pre-treat the cells with the various concentrations of this compound or vehicle (DMSO) for 30 minutes.[2]

1.5. Following pre-treatment, stimulate the cells with an appropriate agonist (e.g., anti-IgM and IL-4 for B cells) for 1 hour to induce AKT phosphorylation.[2]

2. Cell Lysis and Protein Extraction

2.1. After treatment, wash the cells once with ice-cold PBS.

2.2. Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.

2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

2.4. Incubate the lysate on ice for 30 minutes with occasional vortexing.

2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

2.6. Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

3.1. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

3.2. Based on the protein concentration, calculate the volume of each lysate needed to obtain equal amounts of protein (e.g., 20-30 µg) for each sample.

4. Sample Preparation and SDS-PAGE

4.1. To the normalized protein samples, add 4x Laemmli sample buffer to a final concentration of 1x.

4.2. Denature the samples by heating at 95°C for 5 minutes.

4.3. Load the denatured protein samples and a molecular weight marker onto a precast polyacrylamide gel.

4.4. Run the gel in SDS-PAGE running buffer according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

5. Protein Transfer

5.1. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.

5.2. After transfer, briefly wash the membrane with ddH2O and then with TBST.

6. Immunoblotting

6.1. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

6.2. Incubate the membrane with the primary antibody against p-AKT (Ser473) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.

6.3. The following day, wash the membrane three times with TBST for 10 minutes each.

6.4. Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

6.5. Wash the membrane three times with TBST for 10 minutes each.

7. Signal Detection

7.1. Prepare the chemiluminescent substrate according to the manufacturer's instructions.

7.2. Incubate the membrane with the substrate for the recommended time.

7.3. Capture the chemiluminescent signal using an appropriate imaging system.

8. Stripping and Re-probing for Total AKT (Loading Control)

8.1. To normalize the p-AKT signal, the membrane can be stripped of the bound antibodies and re-probed for total AKT.

8.2. Incubate the membrane in a stripping buffer according to the manufacturer's protocol.

8.3. Wash the membrane extensively with TBST.

8.4. Repeat the immunoblotting protocol starting from the blocking step (6.1), this time using the primary antibody against total AKT.

9. Data Analysis

9.1. Quantify the band intensities for both p-AKT and total AKT using densitometry software.

9.2. For each sample, normalize the p-AKT signal to the corresponding total AKT signal.

9.3. Express the results as a fold change relative to the vehicle-treated control.

Troubleshooting

IssuePossible CauseSolution
No or weak p-AKT signal Inefficient cell stimulation.Ensure the agonist and stimulation time are optimal for your cell type.
Dephosphorylation of samples.Always use fresh phosphatase inhibitors in the lysis buffer and keep samples on ice.
Insufficient protein loading.Ensure accurate protein quantification and load at least 20 µg of total protein.
High background Insufficient blocking.Increase blocking time to 1-2 hours or try a different blocking agent.
Antibody concentration too high.Titrate the primary and secondary antibody concentrations.
Insufficient washing.Increase the number and duration of washes.
Multiple bands Non-specific antibody binding.Optimize antibody dilution and blocking conditions.
Protein degradation.Use fresh protease inhibitors and handle lysates quickly on ice.

Conclusion

This protocol provides a comprehensive method for the Western blot analysis of p-AKT (Ser473) in response to treatment with the PI3K p110δ inhibitor, this compound. Adherence to this protocol will enable researchers to reliably assess the inhibitory effect of this compound on the PI3K/AKT signaling pathway, providing valuable insights for drug development and cell signaling research.

References

Application Notes and Protocols for Cell Viability Assay with IPI-3063 using MTT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPI-3063 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110δ isoform, a critical enzyme in the PI3K/Akt/mTOR signaling pathway.[1][2][3][4][5] This pathway is fundamental in regulating cell cycle, proliferation, survival, and differentiation.[6][7][8][9] Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of various cancers, particularly those of hematopoietic origin, making p110δ a compelling target for therapeutic intervention.[2][3] this compound has been shown to potently suppress B cell survival, proliferation, and differentiation, highlighting its potential in immunology and oncology research.[2][3][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11][12] The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[11][12] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cell viability and proliferation in response to therapeutic agents like this compound.[11][13]

These application notes provide a detailed protocol for determining the effect of this compound on cell viability using the MTT assay.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the p110δ catalytic subunit of Class IA PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, including the serine/threonine kinase Akt. Consequently, the entire PI3K/Akt/mTOR signaling cascade is downregulated, leading to decreased cell proliferation and survival.

IPI3063_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110δ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation IPI3063 This compound IPI3063->PI3K Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Diagram 1: this compound Signaling Pathway.

Experimental Protocols

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell line (e.g., a B-cell lymphoma line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[12]

  • MTT solvent (e.g., 0.04 N HCl in isopropanol or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

MTT_Workflow A 1. Cell Seeding (e.g., 5,000 cells/well) B 2. Cell Adherence (24h incubation) A->B C 3. This compound Treatment (Varying concentrations) B->C D 4. Incubation (e.g., 48-72h) C->D E 5. Add MTT Reagent (10-20 µL/well) D->E F 6. Incubation (2-4h, 37°C) E->F G 7. Solubilize Formazan (Add 100-150 µL solvent) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate % Viability & IC50) H->I

Diagram 2: MTT Assay Experimental Workflow.
Detailed Protocol

1. Preparation of this compound Stock Solution: a. Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). b. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

2. Cell Seeding: a. Culture the chosen cell line to ~80% confluency. b. Trypsinize the cells, resuspend them in complete medium, and perform a cell count. c. Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL). d. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well). e. Include wells with medium only to serve as a blank control. f. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

3. This compound Treatment: a. Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). b. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. d. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

4. MTT Assay: a. After the incubation period, add 10-20 µL of the 5 mg/mL MTT reagent to each well.[11][13] b. Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[13] c. After incubation, carefully remove the medium containing MTT. d. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

5. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from the absorbance of all other wells. c. Calculate the percentage of cell viability for each this compound concentration using the following formula:

  • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 d. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. e. Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) from the dose-response curve.

Data Presentation

The quantitative data obtained from the MTT assay can be summarized in the following tables for clear comparison.

Table 1: Raw Absorbance Data (570 nm) after 48h Treatment

This compound Conc.Replicate 1Replicate 2Replicate 3Average Absorbance
Vehicle (DMSO)0.8520.8650.8490.855
0.1 nM0.8410.8530.8390.844
1 nM0.7650.7780.7710.771
10 nM0.6120.6250.6180.618
100 nM0.4310.4450.4380.438
1 µM0.2150.2280.2210.221
10 µM0.1020.1150.1080.108
Blank (Medium)0.0510.0530.0520.052

Table 2: Calculated Cell Viability and IC50

This compound Conc.Average Absorbance (Corrected)% Cell Viability
Vehicle (DMSO)0.803100.0%
0.1 nM0.79298.6%
1 nM0.71989.5%
10 nM0.56670.5%
100 nM0.38648.1%
1 µM0.16921.0%
10 µM0.0567.0%
Calculated IC50 ~95 nM

Conclusion

This application note provides a comprehensive protocol for assessing the cytotoxic effects of the p110δ inhibitor this compound on cancer cells using the MTT assay. The provided workflow and data presentation structure offer a standardized method for researchers to obtain reliable and reproducible results. The inhibition of the PI3K/Akt/mTOR pathway by this compound is expected to result in a dose-dependent decrease in cell viability, which can be effectively quantified with this protocol. These findings are crucial for the preclinical evaluation of this compound and similar targeted therapies in drug development.

References

Application Notes and Protocols for Flow Cytometry Analysis of IPI-3063 Treated B Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis of B cells treated with IPI-3063, a selective phosphoinositide-3-kinase (PI3K) p110δ inhibitor, using flow cytometry. The protocol covers cell surface and intracellular staining to assess the impact of this compound on B cell signaling, proliferation, and differentiation.

This compound is a potent suppressor of B cell survival, proliferation, and differentiation.[1][2] It specifically targets the p110δ catalytic isoform of PI3K, which is a critical enzyme in relaying signals from cell surface receptors that drive cellular functions in B lymphocytes.[1][2] Elevated PI3K signaling is associated with B cell malignancies and autoimmune diseases, making p110δ a rational therapeutic target.[1][2][3] This protocol is designed to enable researchers to effectively study the in vitro effects of this compound on B cells.

Key Experimental Protocols

B Cell Isolation and Culture

A pure population of B cells is essential for accurate analysis.

  • Source: Human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

  • Isolation: Isolate B cells using a negative selection magnetic-activated cell sorting (MACS) kit to obtain a highly pure, untouched B cell population.

  • Culture: Culture isolated B cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Activation (Optional): For studying activation-dependent effects, B cells can be stimulated with agents such as anti-CD40 antibody and IL-4 or lipopolysaccharide (LPS).[1]

This compound Treatment
  • Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to the desired working concentrations in culture medium immediately before use.

  • Treatment: Add this compound to the B cell culture at various concentrations. A dose-response experiment is recommended, with concentrations ranging from 1 nM to 1 µM.[1] A significant decrease in B cell survival has been observed at concentrations as low as 10 nM.[1]

  • Incubation: The incubation time will depend on the specific endpoint being measured. For signaling studies (e.g., phospho-protein analysis), a short incubation of 30 minutes to 2 hours is appropriate. For proliferation and differentiation assays, longer incubation times of 48 to 96 hours are necessary.[1]

Flow Cytometry Staining Protocol

This protocol outlines the steps for simultaneous staining of cell surface and intracellular markers.

a. Surface Marker Staining:

  • Harvest the treated and control B cells and wash them with FACS buffer (PBS containing 1% BSA).

  • Resuspend the cells in FACS buffer.

  • Add a cocktail of fluorescently conjugated antibodies against B cell surface markers. A typical panel would include markers to identify B cells (e.g., CD19, CD20) and to assess their activation and differentiation status (e.g., CD27, CD38, IgD, IgG1).[4][5][6]

  • Incubate for 20-30 minutes at 4°C in the dark.[7]

  • Wash the cells twice with FACS buffer.

b. Fixation and Permeabilization:

  • After surface staining, resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 15-20 minutes at room temperature.[8][9]

  • Wash the cells with PBS.

  • Permeabilize the cells by adding a permeabilization buffer (e.g., saponin-based buffer or ice-cold methanol). The choice of permeabilization agent depends on the target antigen.[8][10] For phospho-epitopes, methanol is often recommended.[10]

  • Incubate for 10-15 minutes at room temperature or as recommended by the buffer manufacturer.[10]

c. Intracellular Marker Staining:

  • Wash the permeabilized cells with permeabilization buffer.

  • Resuspend the cells in permeabilization buffer containing fluorescently conjugated antibodies against intracellular targets. To assess the effect of this compound, key targets include phosphorylated proteins in the PI3K pathway, such as phospho-Akt (p-Akt) and phospho-S6 ribosomal protein (p-S6).[11][12]

  • Incubate for 30-60 minutes at room temperature in the dark.[13]

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in FACS buffer for analysis.

d. Data Acquisition and Analysis:

  • Acquire the data on a flow cytometer.

  • Use appropriate controls, including unstained cells, single-color controls for compensation, and fluorescence minus one (FMO) controls for gating.

  • Analyze the data using flow cytometry analysis software. Gate on the B cell population using CD19 and/or CD20.[4][5][14] Analyze the expression of surface and intracellular markers on the treated versus control B cells.

Data Presentation

Table 1: Recommended Antibody Panel for Flow Cytometry

TargetLocationFluorochromePurpose
CD19Surfacee.g., FITCPan-B cell marker for identification.[4][5]
CD20Surfacee.g., PEPan-B cell marker for identification.[4][5]
CD27Surfacee.g., PerCP-Cy5.5Memory B cell marker.[5]
IgDSurfacee.g., APCNaive B cell marker.
CD38Surfacee.g., PE-Cy7Plasmablast/plasma cell marker.[6]
p-Akt (S473)Intracellulare.g., Alexa Fluor 488Measures PI3K pathway activation.[11][12]
p-S6 (S235/236)Intracellulare.g., Alexa Fluor 647Measures mTOR pathway activation downstream of PI3K/Akt.[11]
Viability DyeN/Ae.g., Fixable Viability DyeTo exclude dead cells from analysis.

Table 2: Experimental Conditions for this compound Treatment

ParameterConditionPurpose
Cell Type Primary Human or Mouse B CellsIn vitro model
This compound Concentration 0 (DMSO control), 1 nM, 10 nM, 100 nM, 1 µMDose-response analysis
Incubation Time 30 min - 2 hoursSignaling pathway analysis (phospho-flow)
48 - 96 hoursProliferation, differentiation, and survival assays
Stimulation (Optional) Anti-CD40 + IL-4 or LPSTo mimic T-cell help or innate activation

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Flow Cytometry Staining cluster_analysis Data Analysis B_cell_isolation B Cell Isolation (e.g., MACS) Culture Cell Culture B_cell_isolation->Culture IPI_3063 This compound Treatment (Dose-Response) Culture->IPI_3063 Control Vehicle Control (DMSO) Culture->Control Surface_stain Surface Marker Staining (CD19, CD20, etc.) IPI_3063->Surface_stain Control->Surface_stain Fix_perm Fixation & Permeabilization Surface_stain->Fix_perm Intra_stain Intracellular Staining (p-Akt, p-S6) Fix_perm->Intra_stain Acquisition Data Acquisition (Flow Cytometer) Intra_stain->Acquisition Analysis Data Analysis (Gating & Quantification) Acquisition->Analysis

Caption: Experimental workflow for flow cytometry analysis of this compound treated B cells.

PI3K_pathway BCR B Cell Receptor (BCR) Activation PI3K PI3K p110δ BCR->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PI3K->PIP3 IPI3063 This compound IPI3063->PI3K PIP2 PIP2 pAkt p-Akt PIP3->pAkt Akt PIP3->pAkt Akt Akt pmTOR p-mTOR pAkt->pmTOR mTOR pAkt->pmTOR mTOR mTOR pS6K p-S6K pmTOR->pS6K S6K pmTOR->pS6K S6K S6K pS6 p-S6 pS6K->pS6 S6 pS6K->pS6 S6 S6 Proliferation Proliferation pS6->Proliferation Survival Survival pS6->Survival Differentiation Differentiation pS6->Differentiation

Caption: Simplified PI3K/Akt/mTOR signaling pathway in B cells and the inhibitory action of this compound.

References

Application Notes and Protocols for IPI-3063 in B Cell Survival Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPI-3063 is a potent and highly selective inhibitor of the p110δ catalytic isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT signaling pathway is a critical regulator of B lymphocyte development, survival, activation, and differentiation.[1][2] Dysregulation of this pathway is frequently observed in B cell malignancies, making PI3Kδ a rational therapeutic target.[1][2] this compound serves as a valuable tool for studying the specific roles of p110δ in B cell biology and for preclinical evaluation of PI3Kδ inhibition as a therapeutic strategy.[1][2]

These application notes provide detailed protocols and quantitative data for utilizing this compound to inhibit B cell survival in vitro.

Mechanism of Action

This compound selectively targets the p110δ isoform of PI3K, which is predominantly expressed in hematopoietic cells.[1][2] In B cells, signaling through the B cell receptor (BCR) and other crucial receptors like BAFF-R and IL-4R activates PI3Kδ. This leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival, proliferation, and growth while inhibiting apoptosis. By inhibiting p110δ, this compound effectively blocks this signaling cascade, leading to decreased B cell survival and proliferation.[1][2]

PI3K_AKT_Pathway BCR BCR PI3K PI3K (p110δ) BCR->PI3K BAFFR BAFF-R BAFFR->PI3K IL4R IL-4R IL4R->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT recruits & activates IPI3063 This compound IPI3063->PI3K inhibits Downstream Downstream Effectors (e.g., mTOR, Bad, FoxO) AKT->Downstream phosphorylates Transcription Gene Transcription (Survival, Proliferation) Downstream->Transcription regulates

Caption: PI3K/AKT Signaling Pathway in B Cells.

Quantitative Data

The potency of this compound in inhibiting p110δ and B cell function has been quantified in various in vitro assays.

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell TypeParameterValue
Cell-based p110δ-specific assay-IC500.1 nM
BAFF-stimulated mouse B cell survivalPurified mouse B cellsIC50~10 nM
IL-4-stimulated mouse B cell survivalPurified mouse B cellsIC50~30 nM
αIgM + IL-4 stimulated mouse B cell proliferationTotal splenocytesIC50~10 nM
LPS + IL-4 stimulated mouse B cell proliferationPurified mouse B cellsIC50~3 nM

Data synthesized from "The Selective Phosphoinoside-3-Kinase p110δ Inhibitor this compound Potently Suppresses B Cell Survival, Proliferation, and Differentiation".[1][2]

Table 2: Dose-Dependent Inhibition of BAFF-Mediated B Cell Survival by this compound

This compound Concentration (nM)Percent Survival (%)
0 (Vehicle)100
1~90
10~50
30~20
100<10

Data estimated from graphical representations in "The Selective Phosphoinoside-3-Kinase p110δ Inhibitor this compound Potently Suppresses B Cell Survival, Proliferation, and Differentiation".[1][2]

Experimental Protocols

Protocol 1: In Vitro B Cell Survival Assay

This protocol details the methodology to assess the effect of this compound on the survival of purified mouse B cells stimulated with B-cell activating factor (BAFF).

Materials:

  • This compound (prepare stock solution in DMSO)

  • Purified mouse B cells

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol

  • Recombinant mouse BAFF

  • 96-well flat-bottom culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • B Cell Isolation: Isolate B cells from mouse spleens using a B cell isolation kit according to the manufacturer's instructions. Purity should be >95% as determined by flow cytometry (CD19+).

  • Cell Seeding: Resuspend the purified B cells in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1 x 105 cells per well in a volume of 100 µL.

  • Compound Preparation: Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%). A vehicle control (DMSO only) must be included.

  • Treatment: Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Stimulation: Add 50 µL of recombinant mouse BAFF to each well to a final concentration of 10 ng/mL. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: After incubation, assess cell viability using a suitable reagent according to the manufacturer's protocol. For example, using CellTiter-Glo®, add the reagent to each well, mix, and measure luminescence.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control. Plot the percentage of survival against the logarithm of the this compound concentration to determine the IC50 value.

B_Cell_Survival_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate_B_Cells Isolate Mouse B Cells Seed_Cells Seed Cells in 96-well Plate Isolate_B_Cells->Seed_Cells Add_IPI3063 Add this compound to Wells Seed_Cells->Add_IPI3063 Prepare_IPI3063 Prepare this compound Dilutions Prepare_IPI3063->Add_IPI3063 Add_BAFF Add BAFF to Wells Add_IPI3063->Add_BAFF Incubate Incubate for 48 hours Add_BAFF->Incubate Assess_Viability Assess Cell Viability Incubate->Assess_Viability Analyze_Data Analyze Data (Calculate IC50) Assess_Viability->Analyze_Data

Caption: Experimental Workflow for B Cell Survival Assay.

Conclusion

This compound is a highly effective and specific inhibitor of p110δ, making it an indispensable tool for investigating the role of this kinase in B cell survival and for the early-stage development of therapeutics targeting B cell malignancies and autoimmune diseases. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this compound in their studies.

References

Troubleshooting & Optimization

preventing IPI-3063 precipitation in cell media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IPI-3063. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the precipitation of this compound in cell culture media and ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: The primary reason for this compound precipitation is its poor solubility in aqueous solutions. Technical datasheets confirm that this compound is insoluble in water.[1][2] Cell culture medium is an aqueous environment, and when a concentrated stock of this compound in an organic solvent like DMSO is diluted into it, the inhibitor can fall out of solution, leading to precipitation.[3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][4] this compound has high solubility in DMSO (91 mg/mL).[1][2] It is critical to use fresh, moisture-free DMSO, as absorbed moisture can reduce the inhibitor's solubility.[4]

Q3: How can I prepare my this compound working solution to prevent it from precipitating?

A3: The key is to control the dilution process carefully. Instead of adding the highly concentrated DMSO stock directly to your medium, you should first perform serial dilutions of the stock solution in pure DMSO. This less concentrated intermediate stock can then be added to the aqueous cell culture medium. This method helps the compound to disperse more readily. Always add the inhibitor to the medium slowly, preferably drop-by-drop while gently swirling the medium, to avoid localized high concentrations that can cause immediate precipitation.

Q4: What is the maximum concentration of DMSO that cells can tolerate?

A4: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. Some robust cell lines may tolerate up to 0.5%. However, it is crucial to include a vehicle control in your experiments (medium with the same final concentration of DMSO but without the inhibitor) to account for any effects of the solvent on the cells.[5]

Q5: What are the key properties of this compound?

A5: Understanding the physicochemical properties of this compound is essential for its proper handling.

PropertyValueReference
Chemical Formula C25H25N7O2[1][6]
Molecular Weight 455.51 g/mol [1][6]
Solubility (25°C) DMSO: 91 mg/mL (199.77 mM) Ethanol: 12 mg/mL (26.34 mM) Water: Insoluble[1][2]
Mechanism of Action Potent and selective p110δ inhibitor[4][6][7]

Q6: What is the typical effective concentration range for this compound in cell-based assays?

A6: this compound is a highly potent inhibitor. In cell-based assays, such as those using purified mouse B cells, it has been shown to be effective at concentrations ranging from 0.01 nM to 100 nM.[1][8][9] It can significantly reduce p-AKT signaling at concentrations as low as 1 nM.[9]

Troubleshooting Guide

If you encounter precipitation, consult the following guide for potential causes and solutions.

ProblemPotential CauseRecommended Solution
Precipitate forms immediately upon adding inhibitor to media. "Salting Out" Effect: The abrupt change in solvent from DMSO to an aqueous medium causes the compound to crash out of solution.1. Prepare an intermediate dilution of your stock in pure DMSO before adding it to the medium. 2. Add the diluted inhibitor stock slowly to your culture medium while gently vortexing or swirling. 3. Pre-warm the cell culture medium to 37°C before adding the inhibitor.
Media becomes cloudy or a precipitate forms over time in the incubator. Low Solvent Concentration: The final concentration of DMSO is too low to maintain the solubility of this compound at the desired working concentration.1. Recalculate your dilutions. Consider using a more dilute stock solution to increase the final percentage of DMSO, but ensure it remains within the tolerated limit for your cells (typically ≤ 0.1%).[3]
Media Composition: Components in the media, such as high concentrations of certain salts or proteins, can interact with the compound and reduce its solubility.[10]1. Test the solubility of this compound in a small volume of your basal medium (without serum) first. 2. If precipitation persists, consider preparing the final working solution in a serum-free medium and adding serum separately if required.
Temperature Fluctuations: Repeated warming and cooling or improper storage can cause less stable components to precipitate.1. Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots. 2. Ensure the incubator provides a stable temperature.
Compound is difficult to dissolve in DMSO initially. Compound characteristics or solvent quality. 1. Use gentle warming (up to 37-50°C) and/or ultrasonication to aid dissolution in the initial DMSO stock.[5] 2. Ensure you are using fresh, anhydrous-grade DMSO.[4]

Visual Guides and Protocols

This compound Mechanism of Action

This compound is a selective inhibitor of the p110δ catalytic isoform of phosphoinositide 3-kinase (PI3K).[6][7] This inhibition blocks the conversion of PIP2 to PIP3, thereby preventing the activation of downstream signaling proteins like AKT and mTOR, which are critical for cell survival, proliferation, and differentiation.[7][8]

IPI3063_Pathway cluster_membrane Cell Membrane cluster_pi3k PI3K Complex Receptor Cell Surface Receptor p110a p110α Receptor->p110a p110b p110β Receptor->p110b p110g p110γ Receptor->p110g p110d p110δ Receptor->p110d PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 p110δ action PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Downstream Cell Survival & Proliferation mTOR->Downstream IPI3063 This compound IPI3063->p110d Inhibits

Caption: PI3K signaling pathway showing this compound selectively inhibiting the p110δ isoform.

Detailed Experimental Protocol: Preparation of this compound Working Solution

This protocol provides a step-by-step method for preparing a working solution of this compound while minimizing the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 20 mM):

    • Calculate the mass of this compound needed. (For 1 mL of 20 mM stock, Mass = 0.020 mol/L * 455.51 g/mol * 0.001 L = 9.11 mg).

    • Weigh the this compound powder and add it to a sterile tube.

    • Add the calculated volume of anhydrous DMSO to the powder.

    • Vortex thoroughly. If needed, use an ultrasonic bath for 5-10 minutes to ensure the compound is fully dissolved.[5] This is your primary stock .

  • Store the Stock Solution:

    • Aliquot the primary stock into single-use volumes in sterile tubes.

    • Store at -20°C for short-term (weeks) or -80°C for long-term (months) storage.[6] Avoid repeated freeze-thaw cycles.

  • Prepare Intermediate and Final Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the primary stock.

    • Perform serial dilutions in pure, sterile DMSO to get closer to your final concentration. For example, to get a 10 µM final working concentration from a 20 mM stock with a 1:1000 dilution (0.1% DMSO), first dilute the 20 mM stock 1:10 in DMSO to make a 2 mM intermediate stock.

    • Add the appropriate volume of the intermediate stock to your pre-warmed cell culture medium. For example, add 5 µL of the 2 mM intermediate stock to 995 µL of medium to get a final concentration of 10 µM.

    • Add the inhibitor dropwise while gently swirling the medium.

  • Experimental Controls:

    • Always prepare a vehicle control by adding the same final concentration of DMSO to the medium without the inhibitor.

Recommended Workflow for this compound Solution Preparation

Following a structured workflow is the best way to ensure reproducibility and avoid precipitation.

Workflow cluster_prep Stock Preparation cluster_exp Experimental Use A 1. Weigh this compound Powder B 2. Dissolve in Anhydrous DMSO (e.g., 20 mM Primary Stock) A->B C 3. Aliquot for Single Use B->C D 4. Store at -80°C C->D E 5. Thaw One Aliquot D->E Day of Experiment F 6. Create Intermediate Dilution in Pure DMSO E->F G 7. Add to Pre-Warmed Cell Media Dropwise F->G H 8. Add to Cell Culture G->H I I H->I Include Vehicle Control (Media + DMSO)

Caption: Recommended workflow for preparing and using this compound in cell culture experiments.

References

troubleshooting inconsistent results in IPI-3063 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using IPI-3063, a potent and selective p110δ inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly potent and selective small molecule inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K).[1][2][3][4] Its mechanism of action is to block the catalytic activity of p110δ, thereby inhibiting the PI3K/AKT/mTOR signaling pathway.[5][6][7] This pathway is crucial for the proliferation, survival, and differentiation of various cells, particularly B lymphocytes.[1]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in DMSO.[8][9] For long-term storage, it is recommended to store the compound as a solid at -20°C in a dry, dark place.[9] Stock solutions in DMSO can be stored at -20°C for short periods, but it is advisable to prepare fresh dilutions for each experiment to ensure optimal activity.[8]

Q3: What are the typical in vitro and in vivo applications of this compound?

A3: In vitro, this compound is commonly used to study the role of p110δ in B cell function, including proliferation, survival, and differentiation assays.[1][8] It is also used in kinase assays to determine its inhibitory activity against p110δ and other PI3K isoforms. In vivo, this compound has been used in animal models to investigate the therapeutic potential of p110δ inhibition in diseases such as B cell malignancies and autoimmune disorders.[8]

This compound Selectivity Profile

The following table summarizes the inhibitory activity of this compound against different Class I PI3K isoforms.

PI3K IsoformBiochemical IC50 (nM)Cellular IC50 (nM)
p110α>1000>100
p110β>1000>100
p110γ>1000>100
p110δ 2.5 0.1

Data compiled from publicly available information.

Troubleshooting Guides

In Vitro Kinase Assays

Q: I am seeing lower than expected inhibition of p110δ in my in vitro kinase assay.

A: There are several potential reasons for this observation. Please consider the following troubleshooting steps:

  • Enzyme Activity:

    • Confirm Enzyme Purity and Activity: Ensure the recombinant p110δ enzyme is active and not degraded. Use a positive control inhibitor to verify enzyme function.

    • Optimize Enzyme Concentration: The concentration of the kinase can influence the apparent IC50 of an inhibitor. Ensure you are using an appropriate enzyme concentration as determined by an enzyme titration experiment.

  • ATP Concentration:

    • Check ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is dependent on the ATP concentration in the assay. High concentrations of ATP will lead to an underestimation of the inhibitor's potency. It is recommended to use an ATP concentration at or near the Km for the enzyme.

  • Assay Conditions:

    • Buffer Composition: Ensure the assay buffer components are compatible with the kinase and the detection method. Avoid using phosphate-based buffers if using an antibody-based detection method for phosphorylated substrates.[10]

    • Incubation Time: Optimize the incubation time to ensure the reaction is in the linear range.

  • This compound Preparation:

    • Fresh Dilutions: Prepare fresh serial dilutions of this compound from a recent stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Solvent Effects: Ensure the final concentration of DMSO in the assay is low and consistent across all wells, as high concentrations of DMSO can inhibit kinase activity.

Troubleshooting Workflow for In Vitro Kinase Assays

G start Low p110δ Inhibition enzyme Check Enzyme Activity - Purity - Positive Control start->enzyme atp Verify ATP Concentration - Use Km concentration start->atp conditions Optimize Assay Conditions - Buffer Composition - Incubation Time start->conditions compound Check this compound Preparation - Fresh Dilutions - DMSO Control start->compound end Consistent Inhibition Observed enzyme->end atp->end conditions->end compound->end

Caption: Troubleshooting logic for low p110δ inhibition.

Cell-Based Assays (e.g., B-Cell Proliferation)

Q: I am observing inconsistent results or high variability between replicates in my B-cell proliferation assay with this compound.

A: High variability in cell-based assays can arise from several factors. Here are some common causes and solutions:

  • Cell Health and Plating:

    • Cell Viability: Ensure cells are healthy and have high viability before plating.

    • Cell Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. Over-confluent or sparse cultures can lead to variability.

    • Even Cell Distribution: Ensure a single-cell suspension and mix gently but thoroughly before and during plating to avoid clumping and ensure even distribution in the wells.

  • Assay Protocol:

    • Incubation Times: Adhere strictly to the recommended incubation times for cell stimulation and this compound treatment.

    • Washing Steps: Be gentle during washing steps to avoid detaching cells. Ensure complete removal of wash buffers.

    • Edge Effects: To minimize edge effects, consider not using the outer wells of the plate or filling them with sterile media or PBS.

  • Reagent Preparation and Addition:

    • This compound Dilution: Prepare fresh dilutions of this compound for each experiment.

    • Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of reagents to all wells.

Experimental Workflow for a B-Cell Proliferation Assay

G cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Incubation & Readout isolate Isolate B-Cells check_viability Check Viability isolate->check_viability adjust_density Adjust Cell Density check_viability->adjust_density plate_cells Plate Cells adjust_density->plate_cells add_ipi3063 Add this compound Dilutions plate_cells->add_ipi3063 add_stimulant Add B-Cell Stimulant (e.g., anti-IgM, LPS) add_ipi3063->add_stimulant incubate Incubate (e.g., 48-72h) add_stimulant->incubate add_probe Add Proliferation Probe (e.g., BrdU, [3H]-thymidine) incubate->add_probe readout Measure Proliferation add_probe->readout

Caption: Workflow for a typical B-cell proliferation assay.

Western Blotting for Phosphorylated Proteins (e.g., p-AKT)

Q: I am not seeing a decrease in phosphorylated AKT (p-AKT) levels after treating my cells with this compound.

A: Detecting changes in protein phosphorylation by Western blotting requires careful optimization. Here are some critical points to consider:

  • Sample Preparation:

    • Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of your target protein during sample preparation. Keep samples on ice at all times.

    • Protein Concentration: Ensure you are loading a sufficient amount of protein. You may need to load more protein to detect changes in low-abundance phosphoproteins.

  • Antibody Selection and Incubation:

    • Antibody Specificity: Use a phospho-specific antibody that has been validated for your application.

    • Blocking Buffer: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background. Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[11][12]

    • Antibody Dilution: Optimize the dilution of both your primary and secondary antibodies.

  • Experimental Controls:

    • Positive Control: Include a positive control where the signaling pathway is known to be activated (e.g., stimulation with a growth factor) to ensure your antibody and detection system are working.

    • Total Protein Control: Always probe for the total, non-phosphorylated form of your target protein (e.g., total AKT) to confirm that the changes you are seeing are due to changes in phosphorylation and not changes in the total amount of protein.[10][12][13]

PI3K/AKT Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K (p110δ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates IPI3063 This compound IPI3063->PI3K Inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates pAKT p-AKT AKT->pAKT Downstream Downstream Effectors (Proliferation, Survival) pAKT->Downstream

Caption: this compound inhibits p110δ, blocking AKT phosphorylation.

Detailed Experimental Protocols

B-Cell Proliferation Assay Protocol
  • Cell Preparation:

    • Isolate primary B-cells from your source of interest (e.g., mouse spleen) using standard methods.

    • Assess cell viability using a method such as trypan blue exclusion. Viability should be >95%.

    • Resuspend cells in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Adjust the cell density to 1 x 10^6 cells/mL.

  • Assay Setup:

    • Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Prepare serial dilutions of this compound in complete medium.

    • Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Add 50 µL of a B-cell stimulant such as anti-IgM antibody (e.g., 10 µg/mL) or lipopolysaccharide (LPS; e.g., 10 µg/mL) to all wells except for the unstimulated control.

  • Incubation and Proliferation Measurement:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

    • For [3H]-thymidine incorporation assays, add 1 µCi of [3H]-thymidine to each well 18 hours before harvesting.

    • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • For colorimetric assays (e.g., WST-1, MTT), add the reagent according to the manufacturer's instructions and measure the absorbance at the appropriate wavelength.

Western Blot Protocol for p-AKT Detection
  • Cell Lysis:

    • After treating cells with this compound and the appropriate stimulant, wash the cells once with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

    • Strip the membrane and re-probe with an antibody against total AKT as a loading control.

References

long-term stability of IPI-3063 in DMSO at -20C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability, handling, and use of IPI-3063, a potent and selective p110δ inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound in DMSO?

A1: Based on information from various suppliers, the recommended long-term storage for this compound in DMSO is at -20°C for short to medium-term storage and -80°C for longer-term storage. To minimize degradation, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q2: How long can I expect a stock solution of this compound in DMSO to be stable at -20°C?

A2: The stability of this compound in DMSO at -20°C can vary. Some suppliers suggest a stability of up to one month, while others indicate it may be stable for several months.[1][2][3] For experiments sensitive to the precise concentration of the inhibitor, it is advisable to use a freshly prepared stock solution or one that has been stored for no longer than one month. For extended storage, -80°C is recommended.

Q3: What is the recommended solvent for this compound?

A3: this compound is soluble in DMSO.[2][4] For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1% to 0.5%) to prevent cellular toxicity.[3][5]

Q4: Can I store my this compound stock solution at 4°C?

A4: Short-term storage at 4°C (days to weeks) is mentioned by some suppliers.[2][6] However, for any storage beyond a few days, freezing at -20°C or -80°C is the recommended practice to ensure compound integrity.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective inhibitor of the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3K).[5][7][8][9] The p110δ isoform is primarily expressed in hematopoietic cells and plays a critical role in B-cell development, survival, and activation.[5][10] By inhibiting p110δ, this compound suppresses downstream signaling pathways, such as the activation of Akt, which are crucial for B-cell proliferation and survival.[2][5]

Stability Data Summary

The following table summarizes the recommended storage conditions and stability information for this compound in DMSO from various suppliers.

Storage TemperatureDuration of StabilitySource
-80°CUp to 1 yearSelleck Chemicals[1]
-80°C6 monthsDC Chemicals[6]
-20°CUp to 1 monthSelleck Chemicals[1]
-20°CLong term (months)MedKoo Biosciences[2]
4°C2 weeksDC Chemicals[6]
4°CShort term (days to weeks)MedKoo Biosciences[2]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Appropriate personal protective equipment (PPE)

Procedure for Preparing a 10 mM Stock Solution:

  • Calculate the required mass of this compound: The molecular weight of this compound is 455.52 g/mol . To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 455.52 g/mol * 1000 mg/g = 4.5552 mg for 1 mL of DMSO.

  • Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution if precipitation is observed.[9]

  • Aliquot for storage: To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the stock solution: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage.

Procedure for Preparing Working Solutions:

  • Thaw a stock solution aliquot: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilute to the final concentration: Dilute the stock solution in your cell culture medium or experimental buffer to the desired final concentration immediately before use.

  • Ensure proper mixing: Gently mix the working solution to ensure homogeneity.

  • Control for DMSO concentration: Ensure the final concentration of DMSO in your experiment is below cytotoxic levels (typically <0.1%). Prepare a vehicle control with the same final concentration of DMSO.

Troubleshooting Guide

Q: I observed precipitation in my this compound stock solution after thawing. What should I do?

A: Precipitation upon thawing can occur. You can try to redissolve the compound by warming the vial to 37°C for a few minutes and vortexing thoroughly.[9] If the precipitate does not dissolve, it may indicate compound degradation or solvent evaporation, and it is recommended to prepare a fresh stock solution.

Q: My experimental results are inconsistent when using an older stock solution of this compound. What could be the cause?

A: Inconsistent results with older stock solutions may be due to the degradation of this compound. The stability of this compound in DMSO at -20°C is limited.[1][3] It is recommended to use a freshly prepared stock solution or one that has been stored at -80°C for long-term studies to ensure consistent results.

Q: I am concerned about the purity of my DMSO. Can this affect the stability of this compound?

A: Yes, the purity and water content of DMSO can impact the stability and solubility of dissolved compounds.[1] It is best practice to use anhydrous, high-purity DMSO and to handle it in a way that minimizes water absorption (e.g., use freshly opened bottles, aliquot into smaller volumes).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute in Experimental Medium thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Experimental workflow for the preparation and storage of this compound solutions.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm rtk Receptor Tyrosine Kinase (RTK) p85 p85 rtk->p85 Activation pip2 PIP2 pip3 PIP3 pip2->pip3 Phosphorylation akt Akt pip3->akt Activation p110d p110δ p85->p110d Recruitment p110d->pip3 ipi3063 This compound ipi3063->p110d Inhibition downstream Downstream Effectors akt->downstream proliferation B-Cell Proliferation, Survival, Differentiation downstream->proliferation

Caption: PI3K/p110δ signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Minimizing IPI-3063 Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IPI-3063. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize cytotoxicity when using the potent and selective p110δ inhibitor, this compound, in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) p110δ isoform.[1][2] Its primary mechanism of action is to block the catalytic activity of p110δ, a key enzyme in the PI3K/AKT signaling pathway, which is crucial for the development, survival, activation, and differentiation of B lymphocytes.[1][2]

Q2: I am observing high levels of cell death in my primary cell cultures treated with this compound, even at concentrations that are reported to be effective in B cells. What could be the cause?

A2: While this compound is highly selective for p110δ, off-target effects or experimental conditions can contribute to cytotoxicity in primary cells. Potential causes include:

  • On-target toxicity in sensitive cell types: The p110δ pathway may be critical for the survival of your specific primary cell type, even if it is not a B cell.

  • Off-target kinase inhibition: At higher concentrations, this compound may inhibit other kinases, leading to unforeseen cellular consequences.

  • Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations.

  • Compound instability: this compound may degrade in culture media over time, and its degradation products could be cytotoxic.

  • Suboptimal cell culture conditions: Primary cells are sensitive to their environment, and factors like media composition, cell density, and passage number can exacerbate the toxic effects of a small molecule inhibitor.

Q3: How can I determine if the cytotoxicity I'm observing is due to on-target or off-target effects of this compound?

A3: Differentiating between on-target and off-target toxicity is crucial. Here are a few strategies:

  • Dose-response analysis: Perform a detailed dose-response curve. On-target effects should typically occur at concentrations consistent with the known IC50 of this compound for p110δ, while off-target effects may appear at higher concentrations.

  • Use of a structurally distinct p110δ inhibitor: If a different, structurally unrelated p110δ inhibitor phenocopies the cytotoxic effects of this compound, it is more likely an on-target effect.

  • Rescue experiments: If possible, try to rescue the cells by activating downstream components of the p110δ pathway.

  • Target knockdown/knockout models: If available, using cells with reduced or absent p110δ expression can help determine if the cytotoxicity is dependent on the target.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating cytotoxicity associated with this compound in your primary cell culture experiments.

Problem Potential Cause Recommended Solution
High cell death at all tested concentrations Solvent (DMSO) Toxicity - Ensure the final DMSO concentration is below 0.1% (v/v) in your culture medium. - Run a vehicle control (medium with the same concentration of DMSO without this compound) to assess solvent toxicity.
Compound Instability - Prepare fresh stock solutions of this compound for each experiment. - Minimize freeze-thaw cycles of the stock solution. - Consider the stability of this compound in your specific culture medium over the duration of the experiment. A shorter incubation time or media change with fresh compound may be necessary.
Suboptimal Cell Health - Use primary cells at a low passage number. - Ensure optimal cell density at the time of treatment. - Use high-quality, fresh culture medium and supplements.
Cytotoxicity observed only at higher concentrations Off-Target Effects - Titrate this compound to the lowest effective concentration for p110δ inhibition. - Refer to kinase profiling data if available to identify potential off-target kinases and consider if their inhibition could be causing the observed phenotype. - Use a more selective p110δ inhibitor if available to confirm that the desired effect is not due to off-target activity.
Cell morphology changes and reduced proliferation On-Target Toxicity in Sensitive Cells - Perform a time-course experiment to determine the onset of cytotoxicity. - Consider using a lower concentration of this compound for a shorter duration. - If the goal is to study the pathway without inducing cell death, a shorter treatment window followed by washout may be sufficient for observing signaling changes.
Inconsistent results between experiments Variability in Primary Cells - Standardize the isolation and culture procedures for your primary cells. - Use cells from multiple donors to ensure the observed effects are not donor-specific.
Inaccurate Compound Concentration - Verify the concentration of your this compound stock solution. - Ensure proper mixing of the compound in the culture medium.

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound

This protocol outlines a dose-response experiment to identify the concentration range of this compound that effectively inhibits p110δ without causing significant cytotoxicity.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, or a live/dead cell staining kit)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis. Allow the cells to adhere and recover for 24 hours.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the IC50 for cytotoxicity.

Protocol 2: Assessing On-Target p110δ Inhibition

This protocol uses Western blotting to confirm that this compound is inhibiting its target, p110δ, by measuring the phosphorylation of a downstream effector, AKT.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • Stimulant for the PI3K pathway (e.g., growth factor, antibody)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane

  • Blocking buffer

  • Primary antibodies (anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture your primary cells to the desired confluency. Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist to activate the PI3K pathway for a short period (e.g., 10-30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane and then incubate with primary antibodies against phospho-AKT, total-AKT, and a loading control like GAPDH.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phospho-AKT to total-AKT with increasing concentrations of this compound indicates on-target inhibition.

Data Presentation

Table 1: Reported Potency of this compound

Assay TypeTargetIC50Reference
Biochemical Assayp110δ2.5 nM[1]
Cell-Based Assay (p110δ-specific)p110δ0.1 nM[1]
B Cell Survival (BAFF-dependent)-Significant decrease at 10 nM[1]
B Cell Proliferation (αCD40 + IL-4)-Significant reduction at all concentrations tested (starting from 0.1 nM)[3]
Plasmablast Differentiation (LPS-stimulated)-Potent decrease starting at 1 nM[1]

Visualizations

PI3K_p110_delta_Signaling_Pathway PI3K/p110δ Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cell Surface Receptor (e.g., BCR, Cytokine Receptor) p85 p85 (Regulatory Subunit) Receptor->p85 Activation p110d p110δ (Catalytic Subunit) p85->p110d Recruitment PIP2 PIP2 p110d->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (T308) p_AKT p-AKT (Active) mTORC2 mTORC2 mTORC2->AKT Phosphorylation (S473) Downstream Downstream Effectors (e.g., GSK3β, FOXO) p_AKT->Downstream Phosphorylation Cell_Responses Cellular Responses (Survival, Proliferation, Differentiation) Downstream->Cell_Responses IPI3063 This compound IPI3063->p110d Inhibition

Caption: The PI3K/p110δ signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Workflow for Troubleshooting this compound Cytotoxicity Start Observe Cytotoxicity in Primary Cells Check_Controls Step 1: Verify Controls - Vehicle (DMSO) toxicity - Cell health and density Start->Check_Controls Dose_Response Step 2: Perform Dose-Response and Time-Course Analysis Check_Controls->Dose_Response Assess_Target Step 3: Confirm On-Target Inhibition (e.g., p-AKT Western Blot) Dose_Response->Assess_Target Decision Analyze Results Assess_Target->Decision On_Target Cytotoxicity is likely ON-TARGET Decision->On_Target Cytotoxicity correlates with on-target IC50 Off_Target Cytotoxicity is likely OFF-TARGET or due to experimental artifacts Decision->Off_Target Cytotoxicity at high concentrations or independent of target inhibition Optimize_On Optimization for On-Target Effects: - Use lowest effective concentration - Shorten treatment duration On_Target->Optimize_On Optimize_Off Optimization for Off-Target Effects: - Re-evaluate compound purity and stability - Use alternative inhibitor - Adjust culture conditions Off_Target->Optimize_Off

Caption: A logical workflow for troubleshooting and minimizing this compound cytotoxicity.

References

Technical Support Center: Handling the Hygroscopic Properties of IPI-3063

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using IPI-3063. It provides troubleshooting advice and answers to frequently asked questions regarding its hygroscopic properties to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a compound like this compound is hygroscopic?

A1: A hygroscopic substance has a strong tendency to absorb moisture from the surrounding atmosphere.[1][2][3] For a research compound like this compound, this can lead to physical changes such as clumping or deliquescence (dissolving in the absorbed water), and may also impact its chemical stability and experimental performance.[2][4]

Q2: How should I store this compound to minimize moisture absorption?

A2: this compound should be stored in a tightly sealed container in a dry and dark place.[5][6] For short-term storage, 0-4°C is recommended, while long-term storage should be at -20°C.[5][6] The use of a desiccator containing a drying agent like calcium chloride or silica gel is a standard practice for storing hygroscopic materials.[3]

Q3: I noticed the solubility of my this compound in DMSO is lower than expected. Could this be related to its hygroscopic properties?

A3: Yes, this is a strong possibility. One supplier of this compound explicitly states that moisture-absorbing DMSO reduces the compound's solubility.[7] It is crucial to use fresh, anhydrous grade DMSO for preparing your stock solutions.

Q4: Can absorbed moisture affect the stability and activity of this compound?

A4: While specific data on this compound is not publicly available, it is a well-established principle that moisture can lead to the degradation of chemical compounds, particularly through hydrolysis.[4][8] This can reduce the effective concentration and potency of the inhibitor, leading to inaccurate and irreproducible experimental results.

Q5: My powdered this compound appears clumpy. Is it still usable?

A5: Clumping is a physical indication of moisture absorption.[2] While you can try to break up the clumps with a spatula, be aware that the material's properties may have been compromised.[1] It is highly recommended to perform a quality control check, such as measuring its purity or activity, before using it in a critical experiment. For future prevention, ensure proper storage conditions are met.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to moisture exposure.- Ensure this compound is stored in a desiccator. - Prepare fresh stock solutions with anhydrous DMSO. - Aliquot stock solutions to avoid repeated freeze-thaw cycles and moisture introduction.[7]
Difficulty dissolving this compound in DMSO Use of non-anhydrous or "wet" DMSO.- Use fresh, high-purity, anhydrous DMSO.[7] - Warm the solution gently to aid dissolution, but avoid excessive heat which could cause degradation.
Weight of this compound powder increases over time Absorption of atmospheric moisture.- Weigh the compound quickly in a controlled environment with low humidity if possible. - Store the compound in a desiccator immediately after weighing. - Consider using a glove box with a controlled atmosphere for handling highly sensitive experiments.[9]
Visible changes in the physical appearance of the powder (e.g., clumping, stickiness) Significant moisture uptake.- If the appearance has changed, it is best to use a fresh vial of the compound. - Review your storage and handling procedures to prevent this from happening with new stock.

Experimental Protocols

General Protocol for Handling Hygroscopic Compounds like this compound

This protocol outlines the best practices for handling a hygroscopic compound to maintain its integrity.

  • Preparation: Before opening the container of this compound, allow it to equilibrate to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.

  • Environment: Whenever possible, handle the compound in a low-humidity environment. A glove box with a dry, inert atmosphere (e.g., nitrogen or argon) is ideal.[9]

  • Weighing: Open the container only for the minimum time required to weigh the desired amount. Use a clean, dry spatula.

  • Sealing: Immediately and tightly reseal the container after use.

  • Storage: Return the sealed container to the desiccator for appropriate short-term or long-term storage conditions.[5][6]

  • Solution Preparation: Use anhydrous solvents for preparing solutions. For this compound, fresh, high-purity DMSO is recommended.[7]

Visual Guides

Experimental Workflow for Handling this compound

G Workflow for Handling Hygroscopic this compound A Start: Retrieve this compound from -20°C Storage B Equilibrate to Room Temperature in Desiccator A->B C Handle in Low Humidity Environment (Glove Box Preferred) B->C D Weigh Required Amount Quickly C->D E Tightly Reseal Primary Container D->E G Prepare Stock Solution with Anhydrous DMSO D->G F Return to Desiccator for Storage E->F H Aliquot and Store Stock Solution at -80°C G->H I End: Use in Experiment H->I G Troubleshooting this compound Experimental Issues A Problem: Inconsistent or Poor Results B Is this compound stored properly? A->B C Action: Store in a tightly sealed container in a desiccator. B->C No D Is the DMSO fresh and anhydrous? B->D Yes C->D E Action: Use a new bottle of anhydrous DMSO. D->E No F Is the powder clumpy or discolored? D->F Yes E->F G Action: Discard and use a fresh vial of this compound. F->G Yes H Re-run Experiment F->H No G This compound Mechanism of Action BCR B-Cell Receptor (BCR) Signaling PI3K_delta p110δ (PI3K) BCR->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3  Converts IPI3063 This compound IPI3063->PI3K_delta inhibits PIP2 PIP2 PIP2->PI3K_delta Downstream Downstream Signaling (e.g., Akt, BTK) PIP3->Downstream Cell_Response B-Cell Proliferation, Survival, Differentiation Downstream->Cell_Response

References

Validation & Comparative

A Head-to-Head Comparison of IPI-3063 and Idelalisib in B-Cell Lymphoma Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for B-cell malignancies, the inhibition of the phosphoinositide 3-kinase (PI3K) pathway has emerged as a critical strategy. Specifically, the delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development, survival, and proliferation.[1][2] This has led to the development of selective PI3Kδ inhibitors, including the FDA-approved idelalisib and the potent investigational agent IPI-3063. This guide provides an objective comparison of their performance in preclinical B-cell lymphoma models, supported by available experimental data.

Mechanism of Action: Targeting the PI3K/Akt Pathway

Both this compound and idelalisib are small molecule inhibitors that target the p110δ catalytic subunit of PI3K.[2][3] By inhibiting PI3Kδ, these compounds block the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[4] The inhibition of Akt phosphorylation disrupts crucial signaling pathways that promote cell survival, proliferation, and trafficking in malignant B-cells, ultimately leading to apoptosis.[3][5]

PI3K_Pathway BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates IPI_3063 This compound IPI_3063->PI3K_delta inhibits Idelalisib Idelalisib Idelalisib->PI3K_delta inhibits PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Diagram 1: Simplified PI3K/Akt signaling pathway and points of inhibition by this compound and idelalisib.

Potency and Selectivity

While direct head-to-head comparative studies are limited in publicly available literature, individual reports highlight the high potency and selectivity of both compounds for PI3Kδ.

CompoundTargetBiochemical IC50 (nM)Selectivity vs. other Class I PI3K isoformsReference
This compound p110δ2.5 ± 1.2At least 400-fold higher for p110α, p110β, and p110γ
Idelalisib p110δ2.5At least 40- to 300-fold more potent than other PI3K isoforms[3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In Vitro Efficacy in B-Cell Lymphoma Models

Studies have demonstrated the ability of both this compound and idelalisib to inhibit the proliferation and survival of B-cell lymphoma cell lines and primary tumor cells.

This compound:

  • Potently reduces mouse B-cell proliferation, survival, and plasmablast differentiation.

  • Significantly decreases BAFF-dependent B-cell survival at concentrations as low as 10 nM.

  • Inhibits phosphorylation of Akt in B-cells.

Idelalisib:

  • Induces apoptosis in B-cell lines and primary B-cells from patients with B-cell malignancies.[5]

  • Inhibits constitutively activated PI3K signaling, leading to decreased Akt phosphorylation and apoptosis.[3]

  • Blocks survival signals derived from the B-cell receptor and the tumor microenvironment.[3]

Experimental Protocols

Below are generalized methodologies for key experiments used to evaluate PI3Kδ inhibitors in B-cell lymphoma models.

Cell Viability and Proliferation Assays

Cell_Viability_Workflow start Seed B-cell lymphoma cell lines in 96-well plates treat Treat with serial dilutions of this compound or Idelalisib start->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add viability reagent (e.g., CellTiter-Glo®) incubate->add_reagent measure Measure luminescence or fluorescence add_reagent->measure analyze Calculate IC50 values measure->analyze

Diagram 2: General workflow for assessing cell viability in response to inhibitor treatment.

Protocol:

  • B-cell lymphoma cell lines are seeded into 96-well plates at an appropriate density.

  • Cells are treated with a range of concentrations of this compound or idelalisib.

  • Plates are incubated for a period of 48 to 72 hours.

  • A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added to each well.

  • Luminescence or fluorescence is measured using a plate reader.

  • The data is normalized to untreated controls, and IC50 values are calculated using appropriate software.

Western Blotting for Phospho-Akt

Western_Blot_Workflow start Treat B-cell lymphoma cells with inhibitor for a specified time lyse Lyse cells and collect protein extracts start->lyse quantify Quantify protein concentration lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer probe Probe with primary antibodies (anti-pAkt, anti-total Akt) transfer->probe detect Detect with secondary antibodies and visualize probe->detect analyze Analyze band intensity detect->analyze

Diagram 3: Workflow for analyzing protein phosphorylation via Western blotting.

Protocol:

  • B-cell lymphoma cells are treated with this compound or idelalisib for a defined period (e.g., 2 hours).

  • Cells are harvested and lysed to extract total protein.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (pAkt) and total Akt.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified to determine the ratio of pAkt to total Akt.[5]

In Vivo Efficacy in B-Cell Lymphoma Xenograft Models

Experimental Workflow:

  • Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously inoculated with B-cell lymphoma cells.

  • Once tumors are established, mice are randomized into treatment and control groups.

  • Treatment groups receive daily oral doses of this compound or idelalisib. The control group receives a vehicle control.

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • At the end of the study, tumors are excised and weighed.

  • In some studies, tumor tissue may be collected for pharmacodynamic analysis (e.g., Western blotting for pAkt) to confirm target engagement.

Conclusion

References

IPI-3063 vs. Pan-PI3K Inhibitors: A Comparative Guide to Their Effects on B Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of B lymphocyte development, survival, activation, and differentiation.[1] Its aberrant activation is a hallmark of many B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.[1][2] This guide provides a detailed comparison of the effects of IPI-3063, a potent and selective p110δ inhibitor, and pan-PI3K inhibitors on B-cell functions, supported by experimental data.

At a Glance: this compound vs. Pan-PI3K Inhibitors

FeatureThis compoundPan-PI3K Inhibitors
Target(s) Primarily PI3K p110δ isoformAll four Class I PI3K isoforms (p110α, p110β, p110γ, p110δ)
Selectivity Highly selective for p110δBroad, non-selective inhibition
Effects on B Cells Potently reduces proliferation, survival, and plasmablast differentiation; increases antibody class switching to IgG1.[1][3]Similar effects on B-cell proliferation, survival, and differentiation to this compound.[1][3]
Therapeutic Window Potentially wider due to isoform selectivity, which may reduce off-target effects.Narrower therapeutic window with a higher likelihood of off-target toxicities due to broad isoform inhibition.[4][5]

Mechanism of Action: A Tale of Specificity

The PI3K family of enzymes is crucial for relaying signals from cell surface receptors to downstream effectors that govern cellular functions.[1] Class I PI3Ks, the most implicated in cancer and immunity, are heterodimers of a catalytic subunit (p110) and a regulatory subunit.[2] There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110γ, and p110δ. While p110α and p110β are ubiquitously expressed, p110δ and p110γ are predominantly found in hematopoietic cells, making them attractive targets for immunological and hematological disorders.[2][4]

This compound is a potent and highly selective inhibitor of the p110δ isoform.[6][7] Its specificity allows for the targeted disruption of signaling pathways critical for B-cell function, with minimal impact on other pathways mediated by different PI3K isoforms.[1]

Pan-PI3K inhibitors , such as GDC-0941 and copanlisib, target all four Class I PI3K isoforms.[1][8] This broad inhibition can lead to a more comprehensive shutdown of PI3K signaling but also carries a higher risk of off-target effects and toxicities, as PI3K isoforms play vital roles in various normal physiological processes.[5]

Signaling Pathway: PI3K in B-Cell Activation

The diagram below illustrates the central role of PI3Kδ in B-cell receptor (BCR) signaling and how its inhibition by this compound impacts downstream events. Pan-PI3K inhibitors would block this pathway at the same point but would also inhibit signaling from other PI3K isoforms activated by different receptors.

PI3K_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K PI3K (p110δ) BCR->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Functions B-Cell Proliferation, Survival, Differentiation mTOR->Cell_Functions Promotion IPI3063 This compound IPI3063->PI3K Inhibition panPI3Ki Pan-PI3K Inhibitors panPI3Ki->PI3K Inhibition

Caption: PI3Kδ signaling pathway in B cells and points of inhibition.

Comparative Efficacy: In Vitro Data

Experimental evidence demonstrates that this compound potently suppresses B-cell functions, often to a degree comparable to that of pan-PI3K inhibitors.

Inhibitor Potency (IC50 Values)

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its selectivity for the p110δ isoform compared to other Class I PI3K isoforms.

Inhibitorp110α (nM)p110β (nM)p110γ (nM)p110δ (nM)
This compound (Biochemical IC50) 1171 ± 5331508 ± 6242187 ± 15292.5 ± 1.2
This compound (Cellular IC50) 1901 ± 1318102.8 ± 35.7418.8 ± 117.20.1
Data sourced from Chiu et al., 2017.[1][7]
Effects on B-Cell Functions

Studies on purified mouse and human B cells reveal the potent effects of this compound on key cellular responses.

B-Cell FunctionThis compound EffectPan-PI3K Inhibitor (GDC-0941) Effect
Mouse B-Cell Survival (BAFF-dependent) Significant dose-dependent reduction, with a significant decrease at 10 nM.[1]Dose-dependent reduction, with this compound achieving similar levels of inhibition at higher concentrations.[1]
Mouse B-Cell Proliferation Potent, dose-dependent inhibition.[1]Similar potent inhibition.[1]
Mouse Plasmablast Differentiation Potent, dose-dependent inhibition.[1]Similar potent inhibition.[1]
Mouse Antibody Class Switching to IgG1 Potent, dose-dependent increase.[1]Similar potent increase.[1]
Human B-Cell Proliferation Potent, dose-dependent inhibition.[1]Similar potent inhibition.[1]
Data based on findings from Chiu et al., 2017.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to compare this compound and pan-PI3K inhibitors.

B-Cell Isolation and Culture

A general workflow for isolating and culturing B cells for subsequent assays is depicted below.

B_Cell_Workflow start Spleen or Tonsil (Source of B cells) purification B-Cell Purification (e.g., MACS sorting) start->purification culture Cell Culture (with stimuli like BAFF, IL-4, anti-CD40) purification->culture treatment Inhibitor Treatment (this compound, Pan-PI3K inhibitor, DMSO control) culture->treatment assays Functional Assays (Survival, Proliferation, Differentiation) treatment->assays end Data Analysis assays->end

Caption: General experimental workflow for B-cell functional assays.

1. Mouse B-Cell Survival Assay:

  • Cell Source: Splenocytes from C57BL/6 mice.

  • Purification: B cells were purified using negative selection with magnetic beads.

  • Culture Conditions: Purified B cells were cultured for 48 hours in the presence of B-cell activating factor (BAFF) or interleukin-4 (IL-4) to promote survival.[1][6]

  • Inhibitor Treatment: Cells were pre-treated with various concentrations of this compound, a pan-PI3K inhibitor (e.g., GDC-0941), or a vehicle control (DMSO) for 30 minutes before the addition of survival factors.[1]

  • Analysis: B-cell viability was assessed by flow cytometry using staining for B220 (a B-cell marker) and 7-AAD (a viability dye).[1]

2. Human B-Cell Proliferation Assay:

  • Cell Source: B cells from human tonsils.

  • Purification: B cells were purified from tonsil mononuclear cells.

  • Staining: Cells were labeled with a proliferation tracking dye such as carboxyfluorescein succinimidyl ester (CFSE).

  • Culture Conditions: Labeled B cells were stimulated for 120 hours with a cocktail of human CD40L, anti-human IgM/IgG, human IL-2, and human IL-21 to induce robust proliferation.[1][7]

  • Inhibitor Treatment: Cells were pre-treated with various concentrations of this compound or a pan-PI3K inhibitor for 30 minutes prior to stimulation.[1][7]

  • Analysis: Proliferation was measured by flow cytometry, quantifying the dilution of the CFSE dye in CD19+ B cells.[1]

3. Western Blot for Phospho-AKT:

  • Objective: To measure the direct inhibition of PI3K signaling.

  • Protocol:

    • Purified B cells were serum-starved and then pre-treated with inhibitors.

    • Cells were stimulated with an activating agent (e.g., anti-IgM) for a short period (e.g., 10 minutes).

    • Cell lysates were prepared, and proteins were separated by SDS-PAGE.

    • Proteins were transferred to a membrane and probed with antibodies specific for phosphorylated AKT (p-AKT), a key downstream effector of PI3K, and total AKT as a loading control.

    • The signal was detected using chemiluminescence. A significant reduction in the p-AKT/total AKT ratio indicates effective PI3K inhibition.[1]

Conclusion

This compound demonstrates potent and selective inhibition of the p110δ isoform of PI3K, leading to a robust suppression of B-cell survival, proliferation, and differentiation, comparable in efficacy to pan-PI3K inhibitors in many in vitro assays.[1][3] The high selectivity of this compound for the p110δ isoform, which is predominantly expressed in hematopoietic cells, suggests a potential for a more favorable safety profile compared to pan-PI3K inhibitors by minimizing off-target effects in other tissues.[4] This makes isoform-selective inhibitors like this compound promising candidates for the treatment of B-cell malignancies and autoimmune diseases. Further clinical investigation is warranted to fully elucidate the therapeutic potential and safety of these targeted agents.

References

IPI-3063: A Comparative Guide to its Cross-Reactivity with Protein Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective phosphoinositide-3-kinase (PI3K) p110δ inhibitor, IPI-3063, with other relevant protein kinase inhibitors. The information presented is supported by experimental data to offer an objective assessment of its cross-reactivity profile.

Executive Summary

This compound is a potent and highly selective inhibitor of the p110δ isoform of PI3K.[1] Experimental data demonstrates that this compound exhibits significantly greater potency for p110δ compared to other class I PI3K isoforms (p110α, p110β, and p110γ). This high selectivity is crucial for researchers studying the specific roles of p110δ in cellular signaling pathways, particularly in the context of immunology and oncology.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory activity of this compound and other PI3K inhibitors against the four class I PI3K isoforms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Biochemical Assay - Inhibitor Potency (IC50, nM)
Inhibitorp110αp110βp110γp110δSelectivity for p110δ vs. other isoforms
This compound 1171 ± 5331508 ± 6242187 ± 15292.5 ± 1.2 >400-fold vs. α, β, γ
IPI-443 (p110δ/γ dual inhibitor) >600-fold less potent than for p110δ>600-fold less potent than for p110δ7.10.29 ~24-fold vs. γ
AS-252424 (p110γ selective) --30-Primarily γ selective

Data compiled from multiple sources.[2][3][4]

Table 2: Cell-Based Assay - Inhibitor Potency (IC50, nM)
Inhibitorp110αp110βp110γp110δSelectivity for p110δ vs. other isoforms
This compound 1901 ± 1318102.8 ± 35.7418.8 ± 117.20.1 >1000-fold vs. α, γ; ~1000-fold vs. β
IPI-443 (p110δ/γ dual inhibitor) >600-fold less potent than for p110δ>600-fold less potent than for p110δ7.10.29 ~24-fold vs. γ

Data compiled from multiple sources.[2][3][4]

Experimental Protocols

The determination of inhibitor potency against protein kinases typically involves biochemical and cell-based assays. Below are detailed methodologies representative of those used to evaluate this compound.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

  • This compound and other inhibitors of interest

  • Kinase reaction buffer (e.g., 15 mM HEPES pH 7.4, 20 mM NaCl, 1 mM EGTA, 0.02% Tween 20, 10 mM MgCl2, 0.2 mg/mL bovine γ-globulins)

  • ATP

  • Lipid substrate (e.g., diC8-PtdIns(4,5)P2)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader for luminescence detection

Procedure:

  • Prepare serial dilutions of the inhibitors in DMSO.

  • In a 384-well plate, add the kinase and the inhibitor and incubate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate.

  • Incubate the reaction at room temperature for a set time (e.g., 2 hours).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Kinase Inhibition Assay (e.g., p-AKT Western Blot)

This method assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase within a cellular context.

Materials:

  • A suitable cell line expressing the target kinase (e.g., purified mouse or human B cells)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., B-cell activating factor (BAFF) or anti-IgM)

  • This compound and other inhibitors

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT)

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Western blot reagents and equipment

Procedure:

  • Culture the cells to the desired density.

  • Pre-treat the cells with various concentrations of the inhibitor for a specific duration.

  • Stimulate the cells with an appropriate agonist to activate the PI3K pathway.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and probe with the primary antibody against the phosphorylated substrate (e.g., p-AKT).

  • Wash and incubate with the secondary antibody.

  • Detect the signal using an appropriate method (e.g., chemiluminescence).

  • Strip and re-probe the membrane with an antibody against the total protein to ensure equal loading.

  • Quantify the band intensities and calculate the percentage of inhibition of substrate phosphorylation at each inhibitor concentration to determine the cellular IC50.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PI3K signaling pathway, the role of p110δ, and a typical experimental workflow for assessing kinase inhibitor selectivity.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) B-Cell Receptor (BCR) PI3K PI3K (p110δ/p85) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation IPI3063 This compound IPI3063->PI3K Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor Prepare Inhibitor (this compound) Dilutions Incubation Incubate Kinase with Inhibitor Inhibitor->Incubation Kinase Prepare Kinase Panel (p110α, β, γ, δ) Kinase->Incubation Reaction Initiate Kinase Reaction (add ATP and Substrate) Incubation->Reaction Detection Detect Kinase Activity (e.g., Luminescence) Reaction->Detection Plotting Plot Dose-Response Curve Detection->Plotting IC50 Calculate IC50 Values Plotting->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

References

head-to-head comparison of IPI-3063 and other p110δ inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of IPI-3063 and Other p110δ Inhibitors for Researchers

The δ isoform of the phosphoinositide 3-kinase (PI3K) catalytic subunit, p110δ, is a critical signaling node in the immune system.[1][2] Primarily expressed in leukocytes, it plays a central role in the development, survival, activation, and differentiation of lymphocytes, particularly B cells.[1][3][4] This has made p110δ a highly attractive therapeutic target for B-cell malignancies and autoimmune diseases.[1][3] The development of isoform-selective inhibitors is crucial to minimize off-target effects associated with pan-PI3K inhibition.[5][6]

This compound has emerged as a potent and highly selective p110δ inhibitor.[3][4][7] This guide provides a head-to-head comparison of this compound with other notable p110δ inhibitors, presenting key experimental data, detailed methodologies, and visual diagrams of relevant pathways and workflows to aid researchers in drug development and discovery.

The p110δ Signaling Pathway

The p110δ catalytic subunit is part of the Class IA PI3K family.[8] Upon activation by cell surface receptors, such as the B-cell receptor (BCR), p110δ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like Akt and Bruton's tyrosine kinase (BTK), which in turn regulate crucial cellular functions including proliferation, survival, and differentiation.

p110d_pathway receptor Cell Surface Receptor (e.g., BCR) p110d p110δ / p85 receptor->p110d Activates pip3 PIP3 p110d->pip3 pip2 PIP2 pip2->p110d akt Akt pip3->akt Recruits & Activates downstream Downstream Effectors (e.g., mTOR, NF-κB) akt->downstream response Cell Proliferation, Survival, Differentiation downstream->response inhibitor This compound & Other p110δ Inhibitors inhibitor->p110d Inhibits

Figure 1. Simplified PI3K p110δ signaling pathway.

Comparative Inhibitor Performance

The efficacy of a p110δ inhibitor is determined by its potency (how much is needed to inhibit the target) and its selectivity (how well it distinguishes p110δ from other PI3K isoforms). High selectivity is desirable to avoid toxicities associated with inhibiting p110α and p110β, which are more ubiquitously expressed and involved in essential processes like insulin signaling.[2][9]

Potency and Selectivity

This compound demonstrates exceptional potency and selectivity for p110δ. Its biochemical IC50 is in the low nanomolar range, and it exhibits a selectivity of over 400-fold against other Class I PI3K isoforms.[7][10]

InhibitorTypep110δ IC50 (nM)p110α IC50 (nM)p110β IC50 (nM)p110γ IC50 (nM)Selectivity Fold (δ vs α/β/γ)
This compound δ-selective2.5 [7][10][11]1171[11]1508[11]2187[11]>400x
Idelalisib (CAL-101) δ-selective2.5[12]82056021040-300x[12]
Acalisib (GS-9820) δ-selective14[12]>1600>5600>5600114-400x[12]
Umbralisib (TGR-1202) δ-selective22.2[12]>1000>1000>1000>45x
IPI-443 δ/γ-dual0.29 (cellular)[13]>174>1747.1 (cellular)[13]~24x (δ vs γ)
GDC-0941 Pan-Class I333318Pan-inhibitor

Table 1: Biochemical Potency and Selectivity of Various PI3K Inhibitors. IC50 values represent the concentration required for 50% inhibition in cell-free assays, unless otherwise noted. Lower values indicate higher potency.

selectivity_profile cluster_ipi3063 This compound (δ-selective) cluster_ipi443 IPI-443 (δ/γ-dual) node_ipi3063 p110δ p110α p110β p110γ node_ipi443 p110δ p110α p110β p110γ inhibitor_3063 This compound inhibitor_3063->node_ipi3063:p110d High Inhibition inhibitor_3063->node_ipi3063:p110a Low Inhibition inhibitor_3063->node_ipi3063:p110b inhibitor_3063->node_ipi3063:p110g inhibitor_443 IPI-443 inhibitor_443->node_ipi443:p110d High Inhibition inhibitor_443->node_ipi443:p110g Moderate Inhibition inhibitor_443->node_ipi443:p110a Low Inhibition inhibitor_443->node_ipi443:p110b

Figure 2. Logical comparison of inhibitor selectivity profiles.
Cellular Activity

In cellular assays, this compound demonstrates potent suppression of B-cell functions. It effectively reduces downstream signaling, such as Akt phosphorylation, at concentrations as low as 1 nM.[11][13] This translates to potent inhibition of B-cell proliferation and differentiation into antibody-secreting plasmablasts.[3][13]

AssayThis compoundIPI-443 (δ/γ-dual)AS-252424 (γ-selective)GDC-0941 (Pan)
p-Akt Inhibition Significant effect at 1 nM[11][13]Significant effect at 1 nM[13]No significant effect[13]Potent inhibition
p-ERK1/2 Inhibition Significant effect at 10 nM[11][13]Potent inhibitionNo significant effect[13]Potent inhibition
B-Cell Proliferation Potent inhibition (effects at 0.01 nM)[13]Comparable to this compound[13]No significant effect[13]Potent inhibition
Plasmablast Differentiation Potent inhibition (effects at 1 nM)[13]Comparable to this compound[13]No significant effect[13]Potent inhibition
IgM Secretion Potent inhibitionComparable to this compoundNo significant effect[13]Potent inhibition

Table 2: Comparative Cellular Activity of p110δ Inhibitors in Mouse B-Cell Assays. Data summarized from studies showing this compound's potent effects on key B-cell functions, often comparable to dual δ/γ or pan-PI3K inhibitors, while a γ-specific inhibitor had minimal impact.[13]

Experimental Methodologies

Reproducible and rigorous experimental design is paramount. Below are detailed protocols for key assays used to characterize p110δ inhibitors.

Western Blot for Phospho-Akt (p-Akt) Signaling

This method assesses the inhibition of downstream PI3K signaling by measuring the phosphorylation status of Akt.

  • Cell Culture and Stimulation: Purified B cells are cultured and pre-treated with various concentrations of the p110δ inhibitor (e.g., this compound from 0.1 nM to 1 µM) or vehicle control (DMSO) for 30-60 minutes. Cells are then stimulated with an activating agent like anti-IgM or CD40L to engage the PI3K pathway.

  • Lysis: Following stimulation (typically 5-15 minutes), cells are immediately placed on ice, washed with cold PBS, and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.

  • Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by molecular weight using SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473). Subsequently, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is often stripped and re-probed for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the p-Akt signal.

B-Cell Proliferation Assay using CFSE

This assay quantifies the extent to which an inhibitor prevents cell division.

workflow_cfse start_node Isolate B-Cells cfse_label Label with CFSE start_node->cfse_label pretreat Pre-treat with Inhibitor cfse_label->pretreat stimulate Stimulate Proliferation (e.g., LPS + IL-4) pretreat->stimulate culture Culture for 72-96 hours stimulate->culture analyze Analyze CFSE Dilution by Flow Cytometry culture->analyze

Figure 3. Experimental workflow for a CFSE-based B-cell proliferation assay.
  • Cell Preparation and Labeling: Splenocytes or purified B cells are isolated from mouse spleen or human peripheral blood. Cells are washed and resuspended in PBS, then incubated with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM for 10-15 minutes at 37°C. The labeling reaction is quenched with FBS-containing media.

  • Inhibitor Treatment and Stimulation: CFSE-labeled cells are plated and pre-treated with a dose range of the inhibitor (e.g., this compound) or vehicle control for 30 minutes.[13] Following pre-treatment, a stimulus is added to induce proliferation, such as anti-IgM + IL-4, LPS, or anti-CD40 + IL-4.[13]

  • Cell Culture: Cells are cultured for 72-96 hours to allow for multiple rounds of cell division.

  • Flow Cytometry: Cells are harvested and stained with antibodies for B-cell markers (e.g., B220 for mouse, CD19 for human) and a viability dye (e.g., 7-AAD or DAPI) to exclude dead cells.

  • Data Analysis: The CFSE fluorescence is analyzed by flow cytometry. With each cell division, the CFSE dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity. The percentage of divided cells (CFSE-low) is quantified to determine the inhibitory effect on proliferation.

Conclusion

The available data robustly supports this compound as a highly potent and selective inhibitor of p110δ.[3][7][13] Its performance in cellular assays, particularly in suppressing B-cell proliferation and downstream signaling, is comparable to or exceeds that of other selective inhibitors and is similar to the effects of potent pan-PI3K inhibitors on B-cell function.[3][13] The high selectivity of this compound suggests a favorable therapeutic window, minimizing off-target effects on other PI3K isoforms. These characteristics establish this compound as a valuable research tool for dissecting the role of p110δ in immune cell biology and as a strong candidate for further therapeutic development in hematological malignancies and autoimmune disorders.

References

Confirming On-Target Effects of IPI-3063 via Downstream Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IPI-3063's performance against other alternatives, supported by experimental data, to confirm its on-target effects through downstream signaling.

This compound is a potent and highly selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K). The PI3K pathway is a critical signaling cascade that governs essential cellular functions, including proliferation, survival, and differentiation. The p110δ isoform is predominantly expressed in hematopoietic cells, making it a rational therapeutic target for B-cell malignancies and autoimmune diseases. This guide details the experimental evidence confirming the on-target effects of this compound by examining its influence on downstream signaling pathways in B cells.

Comparative Analysis of PI3K Inhibitor Potency

The efficacy of this compound was benchmarked against other PI3K inhibitors with varying isoform specificities. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds, demonstrating the high selectivity of this compound for the p110δ isoform.

CompoundTarget Isoform(s)Biochemical IC50 (nM)Cellular IC50 (nM)
This compound p110δ 2.5 ± 1.2 0.1
IPI-443p110δ/γp110δ: Not specified, p110γ: Not specifiedp110δ: 0.29, p110γ: 7.1
AS-252424p110γ30Not specified
GDC-0941Pan-PI3KNot specifiedNot specified

Data compiled from multiple sources.

Impact on Downstream Signaling Pathways

The on-target effect of this compound is confirmed by its ability to modulate key downstream signaling molecules in the PI3K pathway, primarily Akt and ERK1/2.

PI3K/Akt Signaling Pathway Inhibition

Activation of PI3K leads to the phosphorylation and activation of Akt, a crucial downstream effector. Inhibition of p110δ by this compound significantly reduces the phosphorylation of Akt (p-Akt) in activated mouse B cells. A significant effect on p-Akt was observed at a concentration of 1 nM of this compound. In contrast, the p110γ-selective inhibitor, AS-252424, showed no significant effect on p-Akt levels. The dual p110δ/γ inhibitor, IPI-443, also potently decreased Akt phosphorylation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Cell Surface Receptor PI3K PI3K (p110δ) Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt phosphorylation Downstream Downstream Effectors pAkt->Downstream IPI3063 This compound IPI3063->PI3K inhibits

PI3K/Akt signaling pathway and this compound inhibition.
Modulation of the MAPK/ERK Pathway

This compound also demonstrated an effect on the MAPK/ERK pathway, albeit at a slightly higher concentration. A significant reduction in the phosphorylation of ERK1/2 was observed at a 10 nM concentration of this compound. Conversely, the p110γ inhibitor AS-252424 had no significant impact on ERK1/2 phosphorylation.

Functional Consequences of On-Target Inhibition

The inhibition of downstream signaling by this compound translates to significant functional effects on B cells.

B Cell Survival and Proliferation

This compound potently reduces B cell survival and proliferation. In studies with purified mouse B cells, this compound significantly decreased B-cell activating factor (BAFF)-dependent survival at a concentration of 10 nM. Furthermore, it effectively inhibited the proliferation of both mouse and human B cells in vitro.

B Cell Differentiation

This compound influences B cell differentiation by promoting antibody class switch recombination (CSR) to IgG1 and inhibiting the differentiation of B cells into plasmablasts that secrete IgM. A potent decrease in plasmablast differentiation was observed with this compound starting at a concentration of 1 nM.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Cells Purified B Cells Stimulation Stimulation (e.g., αCD40 + IL-4, LPS) Cells->Stimulation Inhibitor Inhibitor Treatment (this compound, etc.) Stimulation->Inhibitor WesternBlot Western Blot (p-Akt, p-ERK) Inhibitor->WesternBlot FlowCytometry Flow Cytometry (Survival, Proliferation) Inhibitor->FlowCytometry ELISA ELISA (IgM Secretion) Inhibitor->ELISA

General experimental workflow for assessing this compound effects.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

B Cell Isolation and Culture

Purified mouse B cells were isolated from spleens and cultured in appropriate media. For survival assays, cells were incubated with B-cell activating factor (BAFF) or interleukin-4 (IL-4). For proliferation and differentiation assays, various stimuli were used, including anti-IgM + IL-4, LPS + IL-4, or anti-CD40 + IL-4.

Western Blotting for Phosphorylated Proteins

To assess the phosphorylation status of Akt and ERK1/2, treated B cells were lysed, and protein extracts were subjected to SDS-PAGE. Proteins were then transferred to a membrane and probed with specific antibodies against the phosphorylated and total forms of Akt and ERK1/2.

Flow Cytometry for Survival and Proliferation

B cell survival was assessed by flow cytometry using markers such as 7-AAD to identify viable cells. Proliferation was measured by labeling cells with carboxyfluorescein succinimidyl ester (CFSE) and analyzing its dilution over time by flow cytometry.

ELISA for Immunoglobulin Secretion

To measure plasmablast differentiation, the secretion of IgM into the culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).

Conclusion

The experimental data strongly support the on-target effects of this compound as a potent and selective inhibitor of the p110δ isoform of PI3K. Its ability to specifically inhibit the phosphorylation of downstream effectors like Akt and ERK1/2, coupled with its profound functional consequences on B cell survival, proliferation, and differentiation, validates its mechanism of action. These findings establish this compound as a valuable tool for studying p110δ function in immune cells and as a potential therapeutic agent for B-cell-mediated diseases.

Evaluating the Specificity of IPI-3063 in Kinase Inhibitor Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor IPI-3063 with other relevant inhibitors, focusing on its specificity. The information is compiled from publicly available experimental data to assist researchers in selecting the most appropriate tools for their studies of the phosphoinositide 3-kinase (PI3K) signaling pathway.

This compound: A Potent and Selective PI3Kδ Inhibitor

This compound is a highly potent and selective inhibitor of the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3K). Its specificity is crucial for dissecting the specific roles of PI3Kδ in cellular processes and for the development of targeted therapies.

Comparative Kinase Inhibitor Specificity

To objectively evaluate the specificity of this compound, its inhibitory activity against the four Class I PI3K isoforms is compared with other well-characterized PI3K inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency, with lower values indicating higher potency.

Inhibitorp110α (IC50, nM)p110β (IC50, nM)p110γ (IC50, nM)p110δ (IC50, nM)Primary Target(s)
This compound 1171150821872.5 p110δ
IPI-443 >4300>43007.10.29p110δ/γ
AS-252424 935200003020000p110γ
GDC-0941 (Pictilisib) 333753Pan-Class I PI3K

Data compiled from publicly available sources. Actual values may vary between experiments.

Key Observations:

  • This compound demonstrates remarkable selectivity for p110δ, with IC50 values that are over 400-fold higher for the other Class I isoforms.

  • IPI-443 is a dual inhibitor with high potency against both p110δ and p110γ.

  • AS-252424 is highly selective for p110γ. Notably, it has been reported to have off-target activity against Casein Kinase 2 (CK2).

  • GDC-0941 (Pictilisib) is a pan-Class I PI3K inhibitor, showing potent inhibition across all four isoforms.

Experimental Protocols for Kinase Inhibitor Profiling

The specificity of kinase inhibitors is determined through various experimental assays. Below are overviews of common methodologies.

Radiometric Kinase Assay

This traditional method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation Inhibitor (e.g., this compound) Inhibitor (e.g., this compound) Inhibitor (e.g., this compound)->Incubation [γ-32P]ATP [γ-32P]ATP [γ-32P]ATP->Incubation Filter Binding Filter Binding Incubation->Filter Binding Stop Reaction Washing Washing Filter Binding->Washing Capture Substrate Scintillation Counting Scintillation Counting Washing->Scintillation Counting Remove Unincorporated ATP

Caption: Workflow of a radiometric kinase assay.

Methodology:

  • Reaction Setup: The kinase, substrate, and test inhibitor (e.g., this compound) are combined in a reaction buffer.

  • Initiation: The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP).

  • Incubation: The reaction mixture is incubated at a specific temperature to allow for phosphorylation.

  • Termination and Capture: The reaction is stopped, and the mixture is transferred to a filter membrane that binds the substrate.

  • Washing: The filter is washed to remove unincorporated [γ-³²P]ATP.

  • Detection: The amount of radioactivity on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter. A decrease in radioactivity in the presence of the inhibitor indicates its potency.

NanoBRET™ Target Engagement Assay

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a live-cell assay that measures the binding of an inhibitor to its target kinase.

G cluster_cell_prep Cell Preparation cluster_assay Assay cluster_readout Readout Transfect Cells Transfect Cells with NanoLuc-Kinase Fusion Vector Add Tracer Add Fluorescent Tracer Transfect Cells->Add Tracer Add Inhibitor Add Test Inhibitor (e.g., this compound) Add Tracer->Add Inhibitor Incubate Incubate Add Inhibitor->Incubate Measure BRET Measure BRET Incubate->Measure BRET

Caption: Workflow of a NanoBRET™ kinase assay.

Methodology:

  • Cell Engineering: Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Tracer Addition: A fluorescently labeled tracer that binds to the kinase's active site is added to the cells. This results in BRET between the luciferase and the tracer.

  • Inhibitor Competition: The test inhibitor is added. If it binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.

  • Detection: The BRET signal is measured using a specialized plate reader. The degree of signal reduction correlates with the inhibitor's affinity for the target kinase in a live-cell environment.

KiNativ™ Kinase Profiling

KiNativ™ is an activity-based profiling method that uses ATP- and ADP-acyl phosphate probes to covalently label the ATP binding site of kinases in cell or tissue lysates.

G cluster_lysate_prep Lysate Preparation cluster_inhibition_labeling Inhibition and Labeling cluster_analysis Analysis Cell Lysis Cell Lysis Inhibitor Incubation Incubate with Inhibitor (e.g., this compound) Cell Lysis->Inhibitor Incubation Probe Labeling Add Biotinylated ATP/ADP Probe Inhibitor Incubation->Probe Labeling Digestion Digestion Probe Labeling->Digestion Enrichment Streptavidin Enrichment of Labeled Peptides Digestion->Enrichment LC-MS/MS LC-MS/MS Enrichment->LC-MS/MS

Caption: Workflow of KiNativ™ kinase profiling.

Methodology:

  • Lysate Treatment: Cell or tissue lysates are incubated with the test inhibitor.

  • Probe Labeling: A biotinylated ATP/ADP probe is added, which covalently binds to the active site of kinases that are not blocked by the inhibitor.

  • Proteolysis: The proteome is digested into peptides.

  • Enrichment: Biotinylated peptides (from labeled kinases) are captured using streptavidin beads.

  • Mass Spectrometry: The enriched peptides are identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A reduction in the signal for a particular kinase peptide in the inhibitor-treated sample indicates that the inhibitor binds to that kinase.

PI3K Signaling Pathway

This compound targets a key node in the PI3K signaling pathway, which is crucial for cell growth, proliferation, and survival.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates IPI3063 This compound IPI3063->PI3K PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits & Activates PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival AKT->Downstream mTORC1->Downstream

Caption: Simplified PI3K/AKT signaling pathway.

This pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as PDK1 and AKT. This cascade ultimately leads to the activation of proteins like mTORC1, which regulate fundamental cellular processes. This compound specifically inhibits the p110δ isoform of PI3K, thereby blocking these downstream signaling events in cells where this isoform is a key driver.

Conclusion

This compound is a highly specific inhibitor of the p110δ isoform of PI3K. Its selectivity makes it an invaluable tool for studying the specific functions of p110δ. When choosing a kinase inhibitor, it is essential to consider its broader selectivity profile. For studies requiring pan-PI3K inhibition, an agent like GDC-0941 may be more appropriate. Conversely, for investigating the roles of other specific isoforms, inhibitors like AS-252424 for p110γ can be utilized, keeping in mind their potential off-target effects. The selection of the appropriate kinase profiling assay depends on the specific research question, with options ranging from direct enzymatic assays to sophisticated live-cell and proteomic approaches.

Safety Operating Guide

Essential Safety and Logistical Information for Handling IPI-3063

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of IPI-3063, a potent and selective phosphoinositide 3-kinase (PI3K) p110δ inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks associated with this research chemical.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound. The following table summarizes the necessary equipment and its purpose.

PPE CategoryItemSpecification and Purpose
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn to prevent eye contact with dust or splashes.
Hand Protection Chemical-resistant GlovesNitrile or other appropriate gloves should be worn to prevent skin contact. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn to protect street clothing and skin from accidental contamination.
Respiratory Protection Dust Mask or RespiratorRecommended when handling the solid form to avoid inhalation of dust particles. Use in a well-ventilated area or under a fume hood.

Hazard Identification and First Aid

While a full toxicological profile for this compound is not available, it should be handled as a potentially hazardous substance. The following table outlines immediate first aid measures in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Handling:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid compound to minimize dust inhalation.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Recommended long-term storage is at -20°C.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with federal, state, and local regulations.

Operational Disposal Workflow:

cluster_generation Waste Generation cluster_segregation Segregation cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal A Contaminated Materials (Gloves, pipette tips, vials, etc.) D Collect in Designated Hazardous Waste Container A->D B Unused this compound Compound B->D C Solutions Containing this compound C->D E Label Container with: 'Hazardous Waste' 'this compound' Date and other required information D->E F Store in a Secure, Designated Waste Accumulation Area E->F G Arrange for Pickup by Certified Hazardous Waste Disposal Service F->G

Operational Workflow for this compound Waste Disposal.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all materials contaminated with this compound, including unused compound and solutions, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: Ensure the waste container is accurately labeled with "Hazardous Waste," the chemical name "this compound," and the accumulation start date.

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols Cited

While specific experimental protocols for this compound are highly dependent on the research context, a general protocol for preparing a stock solution is provided below.

Preparation of a 10 mM Stock Solution in DMSO:

  • Materials: this compound (solid), Dimethyl sulfoxide (DMSO), appropriate volumetric flask, and a calibrated balance.

  • Calculation: Determine the required mass of this compound for the desired volume and concentration. The molecular weight of this compound is approximately 455.52 g/mol .

  • Procedure:

    • Under a fume hood, weigh the calculated amount of this compound.

    • Carefully transfer the solid to the volumetric flask.

    • Add a portion of DMSO to the flask and gently swirl to dissolve the solid.

    • Once dissolved, add DMSO to the final volume mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

    • Store the stock solution at -20°C.

Signaling Pathway Visualization:

The following diagram illustrates the signaling pathway inhibited by this compound.

receptor Cell Surface Receptor pi3k PI3K (p110δ) receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream response Cellular Responses (Proliferation, Survival, etc.) downstream->response ipi3063 This compound ipi3063->pi3k inhibits

PI3K Signaling Pathway and this compound Inhibition.

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